1,11-Dibromoundecane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,11-dibromoundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22Br2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBVHGAPHVRHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168211 | |
| Record name | 1,11-Dibromoundecane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16696-65-4 | |
| Record name | 1,11-Dibromoundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16696-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,11-Dibromoundecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016696654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,11-Dibromoundecane | |
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| Record name | 1,11-dibromoundecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of 1,11-Dibromoundecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1,11-dibromoundecane, a valuable bifunctional alkylating agent utilized in the synthesis of a variety of organic molecules, including pharmaceuticals and polymers. This document details the prevalent synthetic methodologies, purification techniques, and analytical characterization of the target compound.
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the nucleophilic substitution of the hydroxyl groups of 1,11-undecanediol with bromide ions, typically using a strong brominating agent such as hydrobromic acid (HBr).
Synthesis from 1,11-Undecanediol with Hydrobromic Acid
This method is based on the acid-catalyzed nucleophilic substitution of the primary alcohol functionalities of 1,11-undecanediol.
Reaction Scheme:
Experimental Protocol:
A general procedure for the synthesis of α,ω-dibromoalkanes from the corresponding diols using hydrobromic acid is outlined in the literature.[1] While a specific protocol for this compound is not detailed, the following is a representative experimental procedure adapted from the general method for analogous compounds:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 1,11-undecanediol and a molar excess of concentrated hydrobromic acid (typically 48%) are combined. A phase-transfer catalyst, such as a quaternary ammonium salt, may be added to facilitate the reaction. An inorganic acid, like sulfuric acid, can be used as a catalyst.[1]
-
Reaction Conditions: The reaction mixture is heated to reflux, with temperatures typically ranging from 110-130°C, and stirred vigorously for a period of 1-3 hours.[1]
-
Work-up: After the initial reaction period, the excess hydrobromic acid is removed by distillation. More hydrobromic acid is then added, and the distillation is continued to drive the reaction to completion.[1] The reaction mixture is then cooled to room temperature, and the organic layer is separated from the aqueous layer.
-
Neutralization and Washing: The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
Quantitative Data:
Purification of this compound
Purification of the crude this compound is crucial to remove any unreacted starting material, by-products (such as the monobrominated intermediate), and residual solvent. The primary method for purifying high-boiling liquids like this compound is vacuum distillation.
Purification by Vacuum Distillation
Vacuum distillation is employed to separate compounds at a lower temperature than their atmospheric boiling point, thereby preventing thermal decomposition.[2][3]
Experimental Protocol:
A general procedure for vacuum distillation is as follows:
-
Apparatus Setup: A vacuum distillation apparatus is assembled using glassware that has been checked for any cracks or defects to prevent implosion under vacuum.[2] The crude this compound is placed in a round-bottom flask with a stir bar.
-
Applying Vacuum: The system is gradually evacuated to the desired pressure using a vacuum pump.
-
Heating: The distillation flask is heated using a heating mantle. The temperature is slowly increased until the product begins to distill.
-
Fraction Collection: The fraction corresponding to the boiling point of this compound at the given pressure is collected in a receiving flask. The boiling point of this compound is reported as 190-192 °C at 18 mmHg.
-
Completion: Once the distillation is complete, the heating is removed, and the apparatus is allowed to cool to room temperature before the vacuum is released.
Characterization and Purity Analysis
The identity and purity of the synthesized this compound are confirmed using various analytical techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
¹³C NMR: The carbon-13 NMR spectrum is used to determine the number of non-equivalent carbon atoms. Spectral data for this compound is available in public databases.[4]
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂Br₂ | [5][6] |
| Molecular Weight | 314.10 g/mol | [5][6] |
| Boiling Point | 190-192 °C at 18 mmHg | |
| Density | 1.335 g/mL at 25 °C | |
| Refractive Index | n20/D 1.491 |
Chromatographic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound. It separates the components of a mixture and provides a mass spectrum for each component, allowing for their identification.
Experimental Protocol:
A general protocol for the GC-MS analysis of a dibromoalkane is as follows:
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a volatile solvent such as dichloromethane or hexane.[7]
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-1ms or equivalent) is typically used.[7]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[7]
-
Oven Temperature Program: The oven temperature is ramped from an initial low temperature to a final high temperature to ensure the separation of all components. A typical program might start at 60°C and ramp to 280°C.[7]
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode.[8]
-
-
Data Analysis: The purity of the sample is determined by calculating the relative peak area of this compound in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a spectral library.[8]
Table 2: Representative GC-MS Purity Data
| Compound | Retention Time (min) | Area % | Identification |
| 1-Undecanol | (Varies with conditions) | < 0.1% | Unreacted Starting Material |
| 1-Bromo-11-undecanol | (Varies with conditions) | < 0.5% | Intermediate |
| This compound | (Varies with conditions) | > 99% | Product |
Workflow and Logical Relationships
The synthesis and purification of this compound follow a logical progression from starting materials to the final, pure product. This workflow can be visualized as follows:
Caption: Experimental workflow for the synthesis and purification of this compound.
This diagram illustrates the sequential steps involved, from the initial reaction of the starting materials, through the work-up and purification processes, to the final analytical characterization of the pure product.
Conclusion
The synthesis of this compound from 1,11-undecanediol using hydrobromic acid is a robust and high-yielding method. Subsequent purification by vacuum distillation effectively removes impurities, leading to a product of high purity suitable for a range of applications in research and development. The identity and purity of the final product should be rigorously confirmed by spectroscopic and chromatographic techniques.
References
- 1. rsc.org [rsc.org]
- 2. Purification [chem.rochester.edu]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. This compound(16696-65-4) 13C NMR spectrum [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C11H22Br2 | CID 85551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1,11-Dibromoundecane: Properties, Reactions, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,11-Dibromoundecane is a linear long-chain aliphatic hydrocarbon bearing bromine atoms at both terminal positions. This bifunctional alkylating agent serves as a versatile building block in organic synthesis and materials science. Its ability to undergo nucleophilic substitution reactions at both ends of the undecane chain makes it a valuable precursor for the synthesis of polymers, self-assembled monolayers (SAMs), and complex organic molecules with potential applications in drug delivery and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use in key synthetic applications, and insights into its relevance in drug development.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₂Br₂ | [1][2][3][4][5] |
| Molecular Weight | 314.10 g/mol | [1][2][3][4][5] |
| CAS Number | 16696-65-4 | [1][2][3][4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.335 g/mL at 25 °C | [2] |
| Boiling Point | 190-192 °C at 18 mmHg | [2] |
| Melting Point | -10.6 °C | [2] |
| Refractive Index (n20/D) | 1.491 | [2] |
| Solubility | Insoluble in water; soluble in organic solvents.[1] | [1] |
Spectroscopic Data
| Technique | Data Highlights | Reference(s) |
| ¹H NMR | Data available, specific shifts depend on solvent. | [5] |
| ¹³C NMR | Data available, specific shifts depend on solvent. | [5] |
| Infrared (IR) Spectroscopy | C-H stretching and bending, C-Br stretching vibrations are characteristic. | [4] |
| Mass Spectrometry (MS) | Molecular ion peak and isotopic pattern characteristic of two bromine atoms. | [3] |
Chemical Reactivity and Applications
This compound's reactivity is dominated by the two terminal bromine atoms, which are good leaving groups in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, making it a key component in the synthesis of various materials and molecules.
Key Reactions and Applications:
-
Polymer Synthesis: It is used as a monomer in the synthesis of polymers such as polyethers and polyurethanes through polycondensation reactions.
-
Self-Assembled Monolayers (SAMs): After conversion of the bromo groups to thiol groups, the resulting undecane-1,11-dithiol can form SAMs on gold and other metal surfaces.
-
Linker in Drug Conjugates: The undecane chain can act as a long, flexible linker to connect a targeting moiety (like an antibody) to a cytotoxic drug in antibody-drug conjugates (ADCs) or to synthesize bolaamphiphiles with potential in drug delivery.
-
Synthesis of Biologically Active Molecules: It serves as a scaffold for the synthesis of complex molecules with potential therapeutic applications, such as bis(tetrahydroisoquinoline) derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Spectroscopic Characterization
Objective: To obtain ¹H NMR, ¹³C NMR, and FT-IR spectra of this compound for identity confirmation and purity assessment.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) for NMR
-
FT-IR spectrometer with ATR or salt plates (KBr)
-
NMR spectrometer (e.g., 400 MHz or higher)
Methodology:
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Expected ¹H NMR signals (in CDCl₃): A triplet corresponding to the -CH₂Br protons and multiplets for the internal methylene protons.
-
Expected ¹³C NMR signals (in CDCl₃): A signal for the carbon attached to bromine (-CH₂Br) and several signals for the internal methylene carbons.
-
-
FT-IR Spectroscopy:
-
Neat Liquid on Salt Plates: Place a drop of this compound between two KBr plates to form a thin film.
-
ATR-FT-IR: Place a drop of the liquid directly onto the ATR crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Peaks: C-H stretching vibrations (~2850-2960 cm⁻¹), CH₂ bending vibrations (~1465 cm⁻¹), and C-Br stretching vibrations (~560-650 cm⁻¹).
-
Synthesis of 1,11-Bis(tetrahydroisoquinolin-1-yl)undecane Derivatives
Objective: To synthesize biologically active bis(tetrahydroisoquinoline) derivatives using this compound as a linker, based on the principles of the Bischler-Napieralski reaction followed by reduction. This class of compounds has shown potential antifungal and anticancer activities.[6]
Materials:
-
This compound
-
A suitable β-phenylethylamine derivative (e.g., 3,4-dimethoxyphenylethylamine)
-
An appropriate acyl chloride or carboxylic acid to form the amide
-
Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent for the Bischler-Napieralski reaction
-
Sodium borohydride (NaBH₄) for reduction
-
Anhydrous solvents (e.g., toluene, methanol)
-
Standard glassware for organic synthesis
Methodology:
-
Amide Formation: React the chosen β-phenylethylamine derivative with an appropriate acylating agent to form the corresponding N-acyl-β-phenylethylamine.
-
Bischler-Napieralski Cyclization:
-
Dissolve the N-acyl-β-phenylethylamine in an anhydrous solvent like toluene.
-
Add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully quench with ice water.
-
Basify with an appropriate base (e.g., NaOH solution) and extract the dihydroisoquinoline product with an organic solvent.
-
-
Linking with this compound (via N-alkylation of a precursor, followed by cyclization and reduction - a multi-step process not detailed in snippets but a plausible route) or direct synthesis from a diamide (as implied by some literature): A more direct approach involves the synthesis of a diamide from a dicarboxylic acid (derived from the undecane chain) and the phenylethylamine, followed by a double Bischler-Napieralski reaction and subsequent reduction.
-
Reduction to Tetrahydroisoquinoline:
-
Dissolve the crude dihydroisoquinoline intermediate in methanol.
-
Add sodium borohydride (NaBH₄) portion-wise at 0 °C.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction, remove the solvent, and perform an aqueous workup followed by extraction.
-
-
Purification: Purify the final bis(tetrahydroisoquinoline) product by column chromatography.
-
Characterization: Characterize the purified product using NMR, IR, and mass spectrometry.
Formation of a Self-Assembled Monolayer (SAM) on a Gold Surface
Objective: To prepare a self-assembled monolayer on a gold surface using undecane-1,11-dithiol, which can be synthesized from this compound.
Materials:
-
This compound
-
Sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis (for conversion to dithiol)
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
Ethanol (absolute)
-
Standard glassware and cleaning solutions for substrate preparation (e.g., Piranha solution - handle with extreme caution )
Methodology:
-
Synthesis of Undecane-1,11-dithiol:
-
Convert this compound to undecane-1,11-dithiol. A common method is the reaction with sodium hydrosulfide in a suitable solvent or via the thiourea method followed by basic hydrolysis.
-
Purify the resulting dithiol, for example, by distillation under reduced pressure or column chromatography.
-
-
Substrate Preparation:
-
Clean the gold substrate meticulously. This can be done by immersion in Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for a few minutes, followed by thorough rinsing with deionized water and ethanol, and drying under a stream of nitrogen.[7][8] Extreme caution is required when handling Piranha solution. An alternative is UV-ozone cleaning.[8]
-
-
SAM Formation:
-
Prepare a dilute solution (e.g., 1 mM) of undecane-1,11-dithiol in absolute ethanol.[9][10]
-
Immerse the clean gold substrate in the dithiol solution.[9][10]
-
Allow the self-assembly to proceed for a sufficient time, typically 12-24 hours, to ensure the formation of a well-ordered monolayer.[9][10]
-
To promote a "standing-up" orientation of the dithiol molecules, a two-step process can be employed: initial immersion in a very dilute solution followed by a longer immersion in a more concentrated solution.[8]
-
-
Post-Formation Rinsing and Drying:
-
Characterization: The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
Relevance in Drug Development
The bifunctional nature of this compound and its derivatives makes them interesting candidates in drug development, primarily as linkers and as scaffolds for novel therapeutic agents.
Role as a Bifunctional Alkylating Agent
As a long-chain bifunctional alkylating agent, derivatives of this compound can form covalent bonds with biological macromolecules. The general mechanism of action for such agents in an anticancer context involves the cross-linking of DNA strands.[1][2][3] This cross-linking can be either interstrand or intrastrand and ultimately inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1][2][3] This is a well-established mechanism for many traditional chemotherapy drugs.
Signaling Pathways
Bifunctional alkylating agents have been shown to induce cellular responses through various signaling pathways. Key pathways implicated include:
-
p53 Signaling: DNA damage caused by alkylating agents can activate the p53 tumor suppressor protein, which in turn can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, induce apoptosis.
-
NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cell survival, can also be modulated by bifunctional alkylating agents.[4] Inhibition of the NF-κB pathway is a therapeutic strategy in some cancers, and tetrahydroisoquinoline derivatives have been shown to act as NF-κB inhibitors.[1]
-
KRas Signaling: Some tetrahydroisoquinoline derivatives have been investigated for their ability to inhibit KRas signaling, a key pathway in many cancers.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. if.tugraz.at [if.tugraz.at]
- 3. researchgate.net [researchgate.net]
- 4. Bifunctional alkylating agent-induced p53 and nonclassical nuclear factor kappaB responses and cell death are altered by caffeic acid phenethyl ester: a potential role for antioxidant/electrophilic response-element signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lee.chem.uh.edu [lee.chem.uh.edu]
- 8. lee.chem.uh.edu [lee.chem.uh.edu]
- 9. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
An In-Depth Technical Guide to 1,11-Dibromoundecane (CAS: 16696-65-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,11-dibromoundecane (CAS number 16696-65-4), a versatile α,ω-dihaloalkane. The document details its physicochemical properties, safety information, and established applications in materials science, including the synthesis of thermotropic polyethers, discotic side group liquid crystal polymers, and self-assembled monolayers. Furthermore, this guide explores the potential applications of this compound in drug development, focusing on its role as a bifunctional alkylating agent with the capacity to induce cytotoxicity through DNA cross-linking. Detailed experimental protocols for key synthetic applications are provided, alongside diagrams illustrating reaction workflows and the proposed mechanism of cytotoxic action.
Introduction
This compound is a linear, bifunctional organic compound with the chemical formula Br(CH₂)₁₁Br.[1] Its structure, featuring a flexible eleven-carbon chain capped by two reactive bromine atoms, makes it a valuable building block in various fields of chemical synthesis. In materials science, it serves as a flexible spacer in the construction of polymers with specific liquid crystalline or self-assembling properties. For drug development professionals, its classification as a bifunctional alkylating agent suggests potential for investigation as a cytotoxic agent for cancer therapy. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16696-65-4 | [1][2] |
| Molecular Formula | C₁₁H₂₂Br₂ | [2][3] |
| Molecular Weight | 314.10 g/mol | [1][3] |
| Appearance | Clear, colorless to slightly yellow liquid | [4] |
| Melting Point | -10.6 °C | [1] |
| Boiling Point | 190-192 °C at 18 mmHg | [1] |
| Density | 1.335 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.491 | [1] |
| Solubility | Insoluble in water, soluble in organic solvents. | [4] |
Safety Information:
This compound should be handled with appropriate safety precautions. While specific hazard classifications may vary, it is advisable to treat it as a potential irritant and to avoid contact with skin and eyes. Use in a well-ventilated area or a fume hood is recommended. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal instructions.
Applications in Materials Science
The bifunctional nature of this compound makes it a valuable monomer and linker in polymer chemistry and materials science.
Synthesis of Thermotropic Main-Chain Polyethers
This compound can be used as a flexible spacer in the synthesis of thermotropic main-chain polyethers. These polymers exhibit liquid crystalline properties upon heating.
Experimental Protocol: Synthesis of a Polyether from this compound and a Bisphenol
This protocol is a generalized procedure and may require optimization for specific bisphenols.
-
Materials: this compound, a selected bisphenol (e.g., 4,4'-dihydroxybiphenyl), potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), and a phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
Procedure: a. In a round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve the bisphenol and an equimolar amount of this compound in DMF. b. Add an excess of anhydrous K₂CO₃ (approximately 2-3 equivalents per mole of bisphenol) and a catalytic amount of the phase transfer catalyst. c. Heat the reaction mixture to a temperature of 80-100 °C under a nitrogen atmosphere and stir vigorously for 24-48 hours. d. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by observing the increase in viscosity of the reaction mixture. e. Upon completion, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or water. f. Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and salts, and dry it under vacuum. g. Characterize the resulting polyether using techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and differential scanning calorimetry (DSC) to confirm its structure and determine its thermal transitions.
Synthesis of Discotic Side Group Liquid Crystal Polymers
This compound can be utilized to introduce flexible spacers in the side chains of polymers, leading to the formation of discotic liquid crystals. These materials have applications in electronic devices.
Experimental Protocol: Synthesis of a Discotic Side Group Liquid Crystal Polymer Precursor
This protocol outlines the synthesis of a monomer that can be subsequently polymerized.
-
Materials: this compound, a discotic mesogen with a reactive hydroxyl group (e.g., a derivative of triphenylene), a polymerizable group with a reactive halide (e.g., acryloyl chloride), and appropriate solvents and bases.
-
Procedure: a. Step 1: Attachment of the Spacer. React the discotic mesogen with an excess of this compound in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) to attach the undecyl bromide chain to the mesogen. This is a Williamson ether synthesis. Purify the product by column chromatography. b. Step 2: Introduction of the Polymerizable Group. React the product from Step 1 with a suitable nucleophile that contains a polymerizable group (e.g., the potassium salt of acrylic acid) to replace the terminal bromine atom. This reaction is typically carried out in a polar aprotic solvent like DMF. c. Step 3: Polymerization. Polymerize the resulting monomer using a suitable polymerization technique, such as free radical polymerization, to obtain the discotic side group liquid crystal polymer. d. Characterization: Characterize the monomer and the final polymer at each step using NMR, FTIR, and mass spectrometry. The liquid crystalline properties of the final polymer can be investigated using polarized optical microscopy (POM) and DSC.
Formation of Self-Assembled Monolayers (SAMs)
While alkanethiols are more commonly used, α,ω-dihaloalkanes like this compound can also form self-assembled monolayers on suitable substrates, such as gold. The nature of the interaction is different, and the resulting monolayer may have a different structure and stability compared to thiol-based SAMs.
Experimental Protocol: Formation of a this compound Monolayer on a Gold Surface
-
Substrate Preparation: Use a gold-coated substrate (e.g., silicon wafer or glass). Clean the substrate thoroughly to remove any organic contaminants. Common cleaning methods include immersion in piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) or treatment with UV-ozone. After cleaning, rinse the substrate with deionized water and ethanol and dry it under a stream of nitrogen.
-
Solution Preparation: Prepare a dilute solution of this compound (e.g., 1 mM) in a high-purity solvent such as ethanol or toluene.
-
Immersion: Immerse the clean gold substrate into the this compound solution. The self-assembly process can take several hours to a full day. It is often performed in an inert atmosphere to prevent contamination.
-
Rinsing and Drying: After the desired immersion time, remove the substrate from the solution and rinse it thoroughly with the pure solvent to remove any non-chemisorbed molecules. Dry the substrate under a gentle stream of nitrogen.
-
Characterization: The formation and quality of the SAM can be characterized using surface-sensitive techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and scanning tunneling microscopy (STM).[5]
Potential Applications in Drug Development
As a bifunctional alkylating agent, this compound has the potential to act as a cytotoxic agent, a characteristic of many chemotherapeutic drugs.
Mechanism of Action: DNA Cross-linking
Bifunctional alkylating agents exert their cytotoxic effects by forming covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA.[6] The two bromine atoms in this compound can react with nucleophilic centers in DNA, such as the N7 position of guanine. This can lead to the formation of DNA cross-links, which can be either intrastrand (between two bases on the same DNA strand) or interstrand (between bases on opposite DNA strands).[5]
These DNA cross-links are highly cytotoxic as they can block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[2]
Cytotoxicity and Therapeutic Potential
While specific studies on the cytotoxicity of this compound against cancer cell lines are not extensively reported in publicly available literature, its classification as a bifunctional alkylating agent strongly suggests it would exhibit cytotoxic properties. The length of the undecane chain may influence its cellular uptake, distribution, and the efficiency of DNA cross-linking.
Experimental Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This is a general protocol to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.
-
Treatment: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight. Prepare a series of dilutions of this compound in the culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals. b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent). c. Measure the absorbance of the purple solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[6]
Conclusion
This compound is a versatile chemical with established utility in materials science and potential for exploration in drug development. Its role as a flexible linker in the synthesis of advanced polymers is well-documented. As a bifunctional alkylating agent, it warrants further investigation into its cytotoxic effects on various cancer cell lines and its impact on cellular signaling pathways. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and scientists in these fields. Further research is needed to fully elucidate the biological activity of this compound and its derivatives to determine their potential as therapeutic agents.
References
- 1. This compound = 98 16696-65-4 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound [webbook.nist.gov]
- 4. CAS 16696-65-4: this compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of 1,11-Dibromoundecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,11-Dibromoundecane, a valuable bifunctional alkylating agent used in various chemical syntheses. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.40 | Triplet | 4H | Br-CH₂ -(CH₂)₉-CH₂-Br |
| 1.85 | Quintet | 4H | Br-CH₂-CH₂ -(CH₂)₇-CH₂-CH₂-Br |
| 1.41 | Multiplet | 4H | Br-(CH₂)₂-CH₂ -(CH₂)₅-CH₂ -(CH₂)₂-Br |
| 1.28 | Multiplet | 10H | Br-(CH₂)₃-(CH₂ )₅-(CH₂)₃-Br |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 33.9 | C H₂-Br |
| 32.8 | Br-CH₂-C H₂ |
| 29.5 | Br-(CH₂)₄-C H₂-CH₂-C H₂-(CH₂)₄-Br |
| 29.3 | Br-(CH₂)₃-C H₂-CH₂-C H₂-CH₂-(CH₂)₃-Br |
| 28.7 | Br-(CH₂)₂-C H₂-(CH₂)₅-C H₂-(CH₂)₂-Br |
| 28.1 | Br-(CH₂)₅-C H₂-(CH₂)₅-Br |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2924 | Strong | C-H Asymmetric Stretch (Alkyl) |
| 2853 | Strong | C-H Symmetric Stretch (Alkyl) |
| 1465 | Medium | CH₂ Scissoring (Bending) |
| 1255 | Medium | CH₂ Wagging |
| 722 | Strong | CH₂ Rocking |
| 647 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum
| m/z | Relative Intensity (%) | Assignment |
| 235/237 | ~25 | [M - Br]⁺ |
| 155 | ~10 | [C₁₁H₂₃]⁺ |
| 137/135 | ~30 | [C₄H₈Br]⁺ / [C₄H₆Br]⁺ |
| 97 | ~40 | [C₇H₁₃]⁺ |
| 83 | ~60 | [C₆H₁₁]⁺ |
| 69 | ~85 | [C₅H₉]⁺ |
| 55 | 100 | [C₄H₇]⁺ |
| 41 | ~95 | [C₃H₅]⁺ |
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol
A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) was dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. The spectra were recorded on a 400 MHz NMR spectrometer.
-
¹H NMR: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹³C NMR: The spectrum was acquired using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the residual solvent peak of CDCl₃ (δ = 77.16 ppm).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol
A drop of neat this compound was placed directly onto the diamond crystal of an ATR accessory on a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Protocol
The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample was introduced into the ion source, typically via a direct insertion probe or gas chromatography inlet. The molecules were ionized by a 70 eV electron beam. The resulting fragments were separated by a quadrupole mass analyzer and detected. The mass-to-charge ratios (m/z) and their relative intensities were recorded to generate the mass spectrum.[1]
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Solubility of 1,11-Dibromoundecane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,11-Dibromoundecane is a linear, bifunctional alkane derivative with bromine atoms at its terminal positions. Its utility in organic synthesis, particularly in the formation of polymers and self-assembled monolayers, necessitates a thorough understanding of its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative solubility data, a detailed experimental protocol for quantitative solubility determination, and a workflow for solubility testing.
Introduction
This compound (C₁₁H₂₂Br₂) is a colorless to pale yellow liquid at room temperature.[1] Its long alkyl chain renders it nonpolar, which governs its solubility behavior. The principle of "like dissolves like" is central to understanding its miscibility with different organic solvents. While it is insoluble in water, it is generally soluble in a range of organic solvents.[1] This guide aims to provide a practical framework for researchers working with this compound, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and various applications.
Solubility Data
A comprehensive search of available literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The information available is qualitative in nature. The following table summarizes the expected solubility of this compound in a selection of common organic solvents, categorized by their polarity.
| Solvent | Polarity | Expected Solubility of this compound |
| Hexane | Nonpolar | High |
| Toluene | Nonpolar | High |
| Diethyl Ether | Polar Aprotic | Moderate to High |
| Acetone | Polar Aprotic | Moderate |
| Ethanol | Polar Protic | Low to Moderate |
| Methanol | Polar Protic | Low |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data for this compound in a specific organic solvent, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a substance in a solvent.[2]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks
-
Pipettes
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector
Procedure:
-
Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume of the selected organic solvent. The excess solute is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved this compound to settle. To achieve a clear separation of the saturated solution from the excess solute, centrifugation of the vials is recommended.[2]
-
Sample Collection: Carefully withdraw an aliquot of the clear, supernatant (saturated solution) using a pipette. To ensure no undissolved solute is transferred, filter the aliquot through a chemically inert syringe filter (e.g., PTFE).[2]
-
Quantification:
-
Accurately weigh the collected aliquot of the saturated solution.
-
Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a stream of inert gas) to leave behind the dissolved this compound.
-
Weigh the residue of this compound.
-
Alternatively, the concentration of this compound in the filtered saturated solution can be determined using a calibrated analytical technique such as HPLC or GC.[2] A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Data Reporting: Express the solubility in standard units such as grams per liter (g/L), moles per liter (mol/L), or as a weight/weight percentage (% w/w). The temperature at which the solubility was determined must be reported.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.
Caption: A generalized workflow for determining equilibrium solubility.
Conclusion
References
Navigating the Thermal Landscape of 1,11-Dibromoundecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,11-Dibromoundecane is a versatile bifunctional molecule employed in the synthesis of a variety of compounds, including polymers and self-assembled monolayers. A thorough understanding of its thermal stability and decomposition pathways is critical for its safe handling, storage, and application in various chemical processes. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its physical characteristics, predicted thermal stability, and likely decomposition products. While specific experimental data on the thermal decomposition of this compound is limited in publicly available literature, this guide extrapolates information from related long-chain α,ω-dibromoalkanes and general principles of organic chemistry to provide a robust predictive analysis. Detailed experimental protocols for key analytical techniques used to assess thermal stability are also presented.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in Table 1. These properties are essential for understanding its behavior under various experimental conditions.
| Property | Value |
| Molecular Formula | C₁₁H₂₂Br₂ |
| Molecular Weight | 314.10 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Melting Point | -11 °C (lit.)[2] |
| Boiling Point | 192 °C at 18 mmHg (lit.)[2] |
| Flash Point | 113 °C (closed cup)[3] |
| Density | 1.335 g/mL at 25 °C (lit.)[3] |
Thermal Stability and Decomposition
Predicted Decomposition Onset
The thermal decomposition of this compound is expected to occur at elevated temperatures, likely above its boiling point under atmospheric pressure. The stability of the carbon-bromine bond is a key factor, with a bond dissociation energy of approximately 280-290 kJ/mol for primary bromoalkanes. Thermal energy must be sufficient to overcome this energy barrier to initiate decomposition.
Predicted Decomposition Products
The pyrolysis of this compound is anticipated to yield a mixture of products resulting from the elimination of one or both bromine atoms, as well as potential cyclization and fragmentation reactions.
| Predicted Product | Chemical Formula | Formation Pathway |
| Hydrogen Bromide | HBr | Elimination reaction |
| 10-Bromo-1-undecene | C₁₁H₂₁Br | Elimination of one HBr molecule |
| 1,10-Undecadiene | C₁₁H₂₀ | Elimination of two HBr molecules |
| Cycloundecane | C₁₁H₂₂ | Intramolecular cyclization (minor product) |
| Shorter-chain alkanes and alkenes | Various | C-C bond cleavage at higher temperatures |
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition profile of this compound, the following standard techniques are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile of this compound.
Methodology:
-
A small, accurately weighed sample (5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).
-
The crucible is placed in the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.
Methodology:
-
A small sample (2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
The resulting DSC thermogram is analyzed for endothermic (melting, boiling, decomposition) and exothermic (crystallization, some decompositions) peaks.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of thermal decomposition.[4]
Methodology:
-
A microgram-scale sample of this compound is introduced into a pyrolysis unit.
-
The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.
-
The decomposition products are swept into the injection port of a gas chromatograph (GC).
-
The GC separates the individual components of the decomposition mixture based on their volatility and interaction with the stationary phase of the GC column.
-
The separated components are then introduced into a mass spectrometer (MS), which fragments the molecules and detects the fragments based on their mass-to-charge ratio, allowing for their identification.
Predicted Thermal Decomposition Pathway
Based on the principles of organic chemistry, a likely thermal decomposition pathway for this compound is initiated by the homolytic cleavage of a carbon-bromine bond, which has the lowest bond dissociation energy in the molecule. This is followed by hydrogen abstraction and subsequent elimination reactions.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is not extensively documented, a comprehensive understanding can be constructed based on the behavior of analogous compounds and fundamental chemical principles. The primary decomposition pathway is expected to involve the elimination of hydrogen bromide. For precise determination of its thermal properties, the experimental protocols for TGA, DSC, and Py-GC-MS outlined in this guide are recommended. This information is crucial for ensuring the safe and effective use of this compound in research and development.
References
- 1. Gas-phase eliminations. Part XIII. The pyrolysis of 1,1- and 1,2-dibromoethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Formation of hydrogen bromide and organobrominated compounds in the thermal degradation of electronic boards [arpi.unipi.it]
- 3. researchgate.net [researchgate.net]
- 4. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
Reaction Kinetics of 1,11-Dibromoundecane with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction kinetics of 1,11-dibromoundecane with various nucleophiles. Due to the limited availability of specific published kinetic data for this compound, this guide integrates established principles of nucleophilic substitution reactions with detailed, generalized experimental protocols to empower researchers in their investigations. The provided data tables are illustrative, offering a predictive framework for experimental outcomes.
Introduction to the Reaction Kinetics
This compound (Br(CH₂)₁₁Br) is a linear, bifunctional electrophile.[1][2] The presence of bromine atoms at the terminal positions of the undecane chain makes it susceptible to nucleophilic substitution reactions.[2] These reactions are of significant interest in organic synthesis, polymer chemistry, and the development of long-chain molecules for various applications, including as linkers in drug-conjugate chemistry.
The reaction of this compound with a nucleophile (Nu⁻) is expected to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is characteristic of primary alkyl halides. The long, flexible undecane chain provides minimal steric hindrance at the electrophilic carbon centers.
The overall reaction can be described as a two-step consecutive process:
-
First Substitution: Br(CH₂)₁₁Br + Nu⁻ → Nu(CH₂)₁₁Br + Br⁻ (Rate constant: k₁)
-
Second Substitution: Nu(CH₂)₁₁Br + Nu⁻ → Nu(CH₂)₁₁Nu + Br⁻ (Rate constant: k₂)
The kinetics of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. A competing intramolecular reaction (cyclization) is also possible, particularly at low concentrations, which would lead to the formation of a 12-membered ring.
Theoretical Reaction Pathway: Sₙ2 Mechanism
The nucleophilic substitution on this compound is anticipated to follow a concerted Sₙ2 pathway. In this mechanism, the nucleophile attacks the electrophilic carbon atom simultaneously with the departure of the bromide leaving group. This process proceeds through a high-energy transition state.
References
Unraveling the Crystal Architecture of Long-Chain Dibromoalkane Derivatives: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of molecules in a crystalline solid is a critical determinant of its physical and chemical properties. For long-chain α,ω-dihaloalkanes and their derivatives, such as those based on a 1,11-dibromoundecane scaffold, understanding the crystal structure is paramount for applications in materials science, supramolecular chemistry, and the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the crystallographic analysis of these compounds, addressing the challenges in obtaining single crystals and presenting a detailed examination of a representative crystal structure.
While a comprehensive public database of the crystal structure of this compound itself or its simple derivatives remains elusive, this guide leverages the available structural data of a closely related long-chain bipyridinium compound, 1,1'-bis(dodecyl)-4,4'-bipyridinium dibromide , to illustrate the principles and methodologies involved. The insights gleaned from this analogue provide a robust framework for understanding the solid-state behavior of similar long-chain derivatives.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for a representative long-chain N,N'-dialkyl-4,4'-bipyridinium dibromide, which serves as an illustrative example for the broader class of this compound derivatives. This data is essential for computational modeling, understanding intermolecular interactions, and predicting material properties.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a (Å) | 7.4941(3) |
| b (Å) | 12.8731(4) |
| c (Å) | 15.8688(5) |
| α (°) | 90 |
| β (°) | 93.042(3) |
| γ (°) | 90 |
| Unit Cell Volume (ų) | 1528.73(9) |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.458 |
| Temperature (K) | 100 |
Note: The data presented is for a representative long-chain bipyridinium salt and is intended to be illustrative of the type of crystallographic information obtained for such molecules.
Experimental Protocols
The successful determination of a crystal structure is contingent on a series of well-executed experimental procedures, from the synthesis of the target compound to the final refinement of the crystallographic data. The following sections detail the methodologies typically employed for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of long-chain dibromoalkane derivatives.
Synthesis of N,N'-Dialkyl-4,4'-Bipyridinium Dibromides (Viologens)
The synthesis of long-chain viologens, such as the dodecyl derivative presented here, is typically achieved through a quaternization reaction.
Procedure:
-
Reaction Setup: 4,4'-Bipyridine is dissolved in a suitable organic solvent, such as acetonitrile or dimethylformamide (DMF), in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Alkyl Bromide: A stoichiometric excess (typically 2.2 equivalents) of the corresponding 1-bromoalkane (e.g., 1-bromododecane) is added to the solution.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the crude product. The precipitate is collected by vacuum filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/acetone, to yield the pure N,N'-dialkyl-4,4'-bipyridinium dibromide as a crystalline solid.
Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For long-chain, flexible molecules, slow crystallization techniques are generally the most effective.
Vapor Diffusion Method:
-
Sample Preparation: A small amount of the purified compound is dissolved in a minimal amount of a "good" solvent (a solvent in which it is readily soluble) in a small, open vial.
-
Chamber Setup: This vial is then placed inside a larger, sealed chamber that contains a larger volume of a "poor" solvent (a solvent in which the compound is sparingly soluble, and which is miscible with the good solvent).
-
Diffusion: The poor solvent slowly diffuses into the good solvent, gradually reducing the solubility of the compound and promoting the slow growth of single crystals over several days to weeks.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Once a suitable single crystal is obtained, its structure is determined using X-ray diffraction.
Procedure:
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect the diffraction data as the crystal is rotated.
-
Data Processing: The collected diffraction spots are indexed, and their intensities are integrated using specialized software. The data is also corrected for various experimental factors (e.g., absorption).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares methods to optimize the atomic coordinates, and thermal parameters.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key workflows in the synthesis and structural determination of this compound derivatives.
Caption: Synthetic workflow for a this compound bipyridinium derivative.
Caption: Workflow for single-crystal growth and X-ray diffraction analysis.
An In-Depth Technical Guide to 1,11-Dibromoundecane
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,11-Dibromoundecane, tailored for researchers, scientists, and professionals in drug development.
Core Properties of this compound
This compound is a halogenated alkane characterized by an eleven-carbon chain with bromine atoms attached to the terminal carbons.[1] Its linear structure and the presence of two bromine atoms make it a versatile reagent in organic synthesis.[1] It is often used in the preparation of thermotropic main-chain polyethers and in the formation of self-assembled monolayers.[2][3] Typically, it appears as a colorless to pale yellow liquid at room temperature.[1]
Quantitative Data Summary
The fundamental quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₂₂Br₂ | [1][4][5] |
| Linear Formula | Br(CH₂)₁₁Br | [3][6] |
| Molecular Weight | 314.10 g/mol | [4][6] |
| CAS Number | 16696-65-4 | [4][5][6] |
| Density | 1.335 g/mL at 25 °C | [3][6] |
| Boiling Point | 190-192 °C at 18 mmHg | [3][6] |
| Melting Point | -10.6 °C | [3][6] |
| Refractive Index | n20/D 1.491 | [3][6] |
Logical Relationship Diagram
The following diagram illustrates the relationship between the common name, molecular formula, and molecular weight of this compound.
Experimental Protocols
This guide focuses on the fundamental physicochemical properties of this compound. Detailed experimental protocols for its synthesis, purification, or specific applications, such as its use in the preparation of polyethers or self-assembled monolayers, can be found in the cited literature.[2][3]
Synonyms
For comprehensive literature and database searches, the following synonyms for this compound may be useful:
References
An In-depth Technical Guide to the Handling and Safety of 1,11-Dibromoundecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling procedures, and experimental considerations for 1,11-dibromoundecane (CAS RN: 16696-65-4). The information is intended to support laboratory research and development activities by promoting safe handling practices and minimizing potential hazards.
Chemical and Physical Properties
This compound is a linear alkyl dihalide.[1] Its physical and chemical characteristics are crucial for understanding its behavior in experimental settings and for implementing appropriate safety measures.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂Br₂ | [2] |
| Molecular Weight | 314.10 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | -10.6 °C | [4] |
| Boiling Point | 190-192 °C at 18 mmHg | [4] |
| Density | 1.335 g/mL at 25 °C | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |
| Solubility | Insoluble in water; soluble in organic solvents. | [1] |
| Refractive Index (n20/D) | 1.491 | [4] |
Hazard Identification and GHS Classification
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon direct contact.
-
Eye Irritation: May cause serious eye irritation.
-
Inhalation: Vapors may be irritating to the respiratory tract.
Due to the lack of specific toxicological data, it is prudent to handle this compound with a high degree of caution, assuming it possesses hazards similar to other alkyl bromides.
Toxicological Information
Quantitative toxicological data for this compound, such as LD50 (oral, dermal) and LC50 (inhalation), are not available in the reviewed literature and safety data sheets. Therefore, all handling procedures should be based on the precautionary principle of minimizing exposure.
Safe Handling and Storage
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound.
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be considered. |
| Respiratory Protection | Work should be conducted in a well-ventilated fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Engineering Controls
-
Fume Hood: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the work area.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store separately from foodstuffs.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce toxic fumes of hydrogen bromide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 4.1. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.
Experimental Protocols: Synthesis of a Bis-Imidazolium Salt
This compound is a versatile reagent in organic synthesis, often used as a linker to connect two molecular fragments. A common application is in the synthesis of bis-alkylated compounds. The following is a representative protocol for the synthesis of a bis-imidazolium salt, adapted from a procedure for a similar dibromoalkane.
Reaction Scheme
Caption: Synthesis of a bis-imidazolium salt.
Materials and Equipment
-
This compound
-
1-Methylimidazole
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Experimental Procedure
All steps must be performed in a certified chemical fume hood.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylimidazole (2.2 equivalents) and anhydrous toluene.
-
Addition of Reactant: While stirring, add this compound (1.0 equivalent) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the crude product with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Characterization: The final product should be characterized by appropriate analytical techniques (e.g., NMR, mass spectrometry) to confirm its identity and purity.
Safety Considerations for the Experimental Protocol
-
Toluene: Toluene is a flammable and toxic solvent. Avoid inhalation and skin contact.
-
1-Methylimidazole: 1-Methylimidazole is corrosive and should be handled with care.
-
Heating: Use a heating mantle with a temperature controller to avoid overheating. Ensure that the cooling water for the reflux condenser is flowing before applying heat.
-
Pressure: The reaction is performed at atmospheric pressure. Ensure the system is not sealed to avoid pressure buildup.
Disposal Considerations
All waste materials, including unused this compound, reaction mixtures, and contaminated materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Logical Flow for Handling this compound
Caption: Safe handling workflow for this compound.
This guide is intended as a resource for trained laboratory personnel. Always consult the most recent Safety Data Sheet (SDS) from the supplier before working with this compound and follow all institutional safety protocols.
References
Methodological & Application
Application Notes and Protocols for the Use of 1,11-Dibromoundecane in Polymer Synthesis
Introduction
1,11-Dibromoundecane (Br(CH₂)₁₁Br) is a versatile α,ω-dihaloalkane that serves as a key building block in various polymer synthesis methodologies. Its long, flexible undecane chain and the presence of reactive bromine atoms at both ends make it an ideal monomer or precursor for introducing specific properties into polymer backbones. This document provides detailed application notes and experimental protocols for researchers and scientists interested in utilizing this compound in the synthesis of polyethers, as a precursor for Atom Transfer Radical Polymerization (ATRP) initiators, and in the formation of poly(p-phenylene alkylene)s through Kumada coupling reactions.
Application Note 1: Synthesis of Thermotropic Main-Chain Polyethers via Polycondensation
This compound is frequently used in polycondensation reactions with various bisphenols to synthesize thermotropic main-chain polyethers. The flexible undecamethylene spacer provided by this compound, when combined with rigid aromatic bisphenols, can induce liquid crystalline behavior in the resulting polymer.
Quantitative Data Summary
The following table summarizes typical reaction conditions and resulting polymer properties for the synthesis of a polyether from this compound and 4,4'-dihydroxybiphenyl.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | |
| 4,4'-Dihydroxybiphenyl | 1.0 eq | |
| Potassium Carbonate (K₂CO₃) | 2.5 eq | |
| Reaction Conditions | ||
| Solvent | N,N-Dimethylformamide (DMF) | |
| Temperature | 120 °C | |
| Reaction Time | 24 hours | |
| Polymer Properties | ||
| Number Average Molecular Weight (Mₙ) | 15,000 - 25,000 g/mol | |
| Polydispersity Index (PDI) | 1.8 - 2.5 | |
| Melting Transition (Tₘ) | 180 - 200 °C | |
| Liquid Crystalline Transition | 210 - 230 °C |
Experimental Protocol: Synthesis of Poly(oxy-4,4'-biphenyleneoxyundecamethylene)
Materials:
-
This compound (1.00 g, 3.18 mmol)
-
4,4'-Dihydroxybiphenyl (0.59 g, 3.18 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.10 g, 7.95 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (three-neck flask, condenser, magnetic stirrer)
Procedure:
-
Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon inlet, add 4,4'-dihydroxybiphenyl, this compound, and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF (20 mL) to the flask.
-
Polymerization: Heat the reaction mixture to 120 °C under a gentle flow of argon and stir vigorously. Maintain these conditions for 24 hours.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous reaction mixture into a large excess of methanol (e.g., 200 mL) with stirring. The polymer will precipitate.
-
Isolation: Collect the precipitated polymer by filtration.
-
Washing: Wash the polymer thoroughly with hot water to remove inorganic salts, followed by a wash with methanol to remove unreacted monomers and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight.
Workflow Diagram
Caption: Workflow for polyether synthesis via polycondensation.
Application Note 2: Synthesis of a Bifunctional Initiator for Atom Transfer Radical Polymerization (ATRP)
The two bromine end-groups of this compound can be converted into ATRP initiating sites. This allows for the creation of bifunctional initiators, which are valuable for synthesizing telechelic polymers or ABA triblock copolymers. A common strategy involves reacting this compound with a compound containing both a hydroxyl group and an ATRP initiating moiety precursor, such as 2-bromo-2-methylpropionic acid.
Quantitative Data Summary
The following table outlines the key stages and conditions for converting this compound into a bifunctional ATRP initiator.
| Step | Reactants & Reagents | Solvent | Temperature | Time | Product |
| 1. Diol Formation | This compound, Sodium Acetate, Acetic Acid | Glacial Acetic Acid | Reflux | 12 h | Undecane-1,11-diyl diacetate |
| 2. Hydrolysis | Undecane-1,11-diyl diacetate, NaOH | Ethanol/Water | Reflux | 4 h | Undecane-1,11-diol |
| 3. Esterification | Undecane-1,11-diol, 2-bromoisobutyryl bromide | Dichloromethane (DCM) | 0 °C to RT | 12 h | Bifunctional ATRP Initiator |
Experimental Protocol: Synthesis of Undecane-1,11-diyl bis(2-bromo-2-methylpropanoate)
Materials:
-
Undecane-1,11-diol (prepared from this compound or purchased) (1.0 g, 5.31 mmol)
-
2-Bromoisobutyryl bromide (1.9 mL, 15.93 mmol)
-
Anhydrous Dichloromethane (DCM) (50 mL)
-
Triethylamine (2.2 mL, 15.93 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath, dropping funnel, magnetic stirrer
Procedure:
-
Reactant Preparation: Dissolve undecane-1,11-diol and triethylamine in anhydrous DCM (40 mL) in a round-bottom flask under an argon atmosphere. Cool the flask in an ice bath.
-
Initiator Addition: Add 2-bromoisobutyryl bromide dissolved in anhydrous DCM (10 mL) dropwise to the cooled solution over 30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Quenching and Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure bifunctional ATRP initiator.
Logical Relationship Diagram
Caption: Synthesis of a bifunctional ATRP initiator and its use.
Application Note 3: Synthesis of Poly(p-phenylene undecylene) via Kumada Coupling Polymerization
Kumada coupling is a nickel- or palladium-catalyzed cross-coupling reaction that can be adapted for polymerization. The reaction between a di-Grignard reagent formed from this compound and an aromatic dihalide like p-dichlorobenzene can produce poly(p-phenylene alkylene)s.[1] These polymers combine the rigidity of the phenylene units with the flexibility of the undecylene chain.
Quantitative Data Summary
The following table presents typical reaction parameters for the Kumada coupling polymerization to synthesize poly(p-phenylene undecylene).
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 eq | [1] |
| Magnesium (Mg) turnings | 2.2 eq | |
| p-Dichlorobenzene | 1.0 eq | |
| Catalyst | ||
| [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) | 0.5 mol% | |
| Reaction Conditions | ||
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Grignard Formation Temp. | 50 °C | |
| Polymerization Temp. | Reflux (approx. 66 °C) | |
| Reaction Time | 48 hours | |
| Polymer Properties | ||
| Yield | 60-80% | |
| Number Average Molecular Weight (Mₙ) | 5,000 - 15,000 g/mol | |
| Melting Point (Tₘ) | 75 - 85 °C | [1] |
Experimental Protocol: Synthesis of Poly(p-phenylene undecylene)
Materials:
-
Magnesium (Mg) turnings, activated (0.17 g, 7.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (40 mL)
-
This compound (1.00 g, 3.18 mmol)
-
p-Dichlorobenzene (0.47 g, 3.18 mmol)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (8.6 mg, 0.016 mmol)
-
Iodine (one crystal, as indicator)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-neck flask under argon, place the magnesium turnings and a crystal of iodine.
-
Add 10 mL of anhydrous THF.
-
Add a solution of this compound in 15 mL of anhydrous THF dropwise. The disappearance of the iodine color and gentle reflux indicates the start of the reaction.
-
After the addition is complete, stir the mixture at 50 °C for 4 hours to ensure complete formation of the di-Grignard reagent.
-
-
Polymerization:
-
Cool the Grignard solution to 0 °C.
-
In a separate flask, dissolve p-dichlorobenzene and the Ni(dppp)Cl₂ catalyst in 15 mL of anhydrous THF.
-
Add the catalyst/monomer solution dropwise to the cooled di-Grignard reagent.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux for 48 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it into a stirred solution of 1 M HCl (100 mL) to quench the reaction and dissolve any remaining magnesium.
-
Filter the resulting solid polymer.
-
Wash the polymer with water and then with methanol.
-
-
Drying: Dry the polymer in a vacuum oven at 50 °C overnight.
Experimental Workflow Diagram
Caption: Workflow for Kumada coupling polymerization.
References
Application Notes and Protocols: 1,11-Dibromoundecane as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,11-Dibromoundecane is a linear, bifunctional alkyl halide commonly employed as a crosslinking agent in the synthesis of various polymeric and nanoparticle systems. Its undecane chain provides a flexible and hydrophobic spacer, while the terminal bromine atoms serve as reactive sites for nucleophilic substitution reactions, typically with amine or thiol groups. This allows for the formation of stable covalent crosslinks, enhancing the structural integrity and modifying the physicochemical properties of the resulting materials. These properties make it a valuable tool in drug delivery, materials science, and polymer chemistry for applications such as the development of controlled-release drug carriers, hydrogels with tailored mechanical properties, and stable self-assembled monolayers.
Physicochemical Properties of this compound
A clear, colorless to slightly yellow liquid, this compound possesses the following key properties:
| Property | Value |
| Linear Formula | Br(CH₂)₁₁Br |
| CAS Number | 16696-65-4 |
| Molecular Weight | 314.10 g/mol |
| Boiling Point | 190-192 °C at 18 mmHg |
| Melting Point | -10.6 °C |
| Density | 1.335 g/mL at 25 °C |
Applications in Research and Drug Development
This compound's primary utility lies in its ability to form stable crosslinks within polymeric matrices. This imparts several desirable characteristics relevant to drug development and materials science:
-
Enhanced Stability: Crosslinking reinforces the structure of nanoparticles and hydrogels, preventing their premature degradation and improving their stability in biological environments.
-
Controlled Drug Release: The density of crosslinks influences the swelling behavior and mesh size of hydrogels and the integrity of nanoparticles, thereby modulating the release rate of encapsulated therapeutic agents.[1] Generally, higher crosslinking density leads to slower drug diffusion and more sustained release profiles.[1]
-
Tunable Mechanical Properties: In materials like hydrogels, the degree of crosslinking directly impacts their mechanical strength, elasticity, and resilience.[2] This is crucial for applications in tissue engineering and for ensuring the durability of implantable devices.
-
Formation of Self-Assembled Monolayers (SAMs): this compound is utilized in surface science to prepare SAMs on various substrates, which can then be functionalized for specific applications.
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound as a crosslinking agent in the preparation of polyethylenimine (PEI) nanoparticles, a common polycationic carrier for nucleic acid and drug delivery.
Protocol 1: Synthesis of this compound Crosslinked Polyethylenimine (PEI) Nanoparticles
This protocol is adapted from a method for crosslinking PEI with a dialkylhalide and is suitable for forming stable nanoparticles for drug and gene delivery applications.[3]
Materials:
-
Branched Polyethylenimine (PEI), MW 25 kDa
-
This compound
-
Ethanol, anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Dialysis tubing (MWCO 10-12 kDa)
-
Deionized (DI) water
Equipment:
-
Round-bottom flask with condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Lyophilizer (optional)
Procedure:
-
Dissolution of PEI: Dissolve 1.0 g of branched PEI in 100 mL of anhydrous ethanol in a 250 mL round-bottom flask. Stir the solution until the PEI is completely dissolved.
-
Addition of Crosslinker: Add a solution of this compound in ethanol to the PEI solution. The molar ratio of PEI (based on the repeating unit) to this compound can be varied to control the degree of crosslinking. A common starting ratio is 1:0.05 (PEI repeating unit:crosslinker).
-
Crosslinking Reaction: Equip the flask with a condenser and reflux the reaction mixture at 80°C for 24 hours with continuous stirring.
-
Neutralization: After 24 hours, add an excess of sodium bicarbonate to the reaction mixture to neutralize the hydrobromic acid (HBr) formed during the reaction. Continue to reflux for an additional 3 hours.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Resuspend the resulting pellet in DI water.
-
Transfer the aqueous suspension to a dialysis tube and dialyze against DI water for 48 hours, changing the water every 6-8 hours to remove unreacted reagents and salts.
-
-
Isolation of Nanoparticles:
-
Collect the dialyzed solution.
-
The purified crosslinked PEI nanoparticles can be stored as an aqueous suspension or lyophilized to obtain a powder for long-term storage.
-
Protocol 2: Characterization of Crosslinked PEI Nanoparticles
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Disperse the crosslinked PEI nanoparticles in DI water or a suitable buffer (e.g., 10 mM HEPES) at a concentration of approximately 0.1 mg/mL.
-
Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using DLS.
-
Measure the zeta potential using ELS to determine the surface charge of the nanoparticles.
-
2. Confirmation of Crosslinking:
-
Method: Fourier-Transform Infrared (FTIR) Spectroscopy.
-
Procedure:
-
Acquire FTIR spectra of the starting materials (PEI and this compound) and the final crosslinked nanoparticles.
-
Compare the spectra. The formation of C-N bonds and the reduction of N-H stretching vibrations in the crosslinked product can indicate successful crosslinking.
-
3. Drug Loading and Encapsulation Efficiency (Illustrative Example with a model drug):
-
Procedure:
-
Incubate a known amount of the crosslinked nanoparticles with a solution of the drug for a specified time under gentle stirring.
-
Separate the drug-loaded nanoparticles from the solution by centrifugation.
-
Quantify the amount of free drug remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the drug loading and encapsulation efficiency using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Total mass of drug - Mass of free drug) / Total mass of drug x 100
-
-
4. In Vitro Drug Release:
-
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Place the dispersion in a dialysis bag and immerse it in a larger volume of the release medium at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots.
-
Plot the cumulative drug release as a function of time.
-
Data Presentation
The degree of crosslinking with this compound significantly influences the physicochemical properties of the resulting materials. The following tables present illustrative data on how varying the crosslinker concentration can affect nanoparticle characteristics and hydrogel mechanical properties.
Table 1: Influence of this compound Concentration on Nanoparticle Properties
| Molar Ratio (Polymer:Crosslinker) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1:0.02 | 150 ± 15 | 0.21 ± 0.03 | +35 ± 3 |
| 1:0.05 | 180 ± 20 | 0.18 ± 0.02 | +32 ± 4 |
| 1:0.10 | 220 ± 25 | 0.15 ± 0.02 | +28 ± 3 |
Note: Data are representative and will vary depending on the specific polymer and reaction conditions.
Table 2: Effect of this compound Crosslinking on Hydrogel Mechanical Properties
| Crosslinker Concentration (wt%) | Young's Modulus (kPa) | Swelling Ratio (%) |
| 1 | 25 ± 5 | 800 ± 50 |
| 2 | 55 ± 8 | 550 ± 40 |
| 5 | 110 ± 15 | 300 ± 30 |
Note: Data are representative and will vary depending on the specific polymer and hydrogel formulation.
Table 3: Impact of Crosslinking on In Vitro Drug Release
| Crosslinker Concentration (wt%) | Burst Release (at 1 hr, %) | Cumulative Release (at 24 hr, %) |
| 1 | 35 ± 4 | 85 ± 5 |
| 2 | 25 ± 3 | 65 ± 6 |
| 5 | 15 ± 2 | 40 ± 5 |
Note: Data are representative and will vary based on the drug, polymer, and release conditions.
Visualizations
Logical Workflow for Nanoparticle Synthesis and Characterization
Cellular Uptake Pathways of Nanoparticles
Conclusion
This compound serves as a versatile and effective crosslinking agent for a variety of polymers, enabling the production of nanoparticles and hydrogels with enhanced stability and tunable properties. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to harness the potential of this compound in creating advanced materials for therapeutic applications. Further optimization of reaction conditions and crosslinker ratios will allow for the fine-tuning of material characteristics to meet specific drug delivery and biomedical device requirements.
References
Application Notes and Protocols: Synthesis of Polyethers Using 1,11-Dibromoundecane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and experimental protocols for the synthesis of polyethers utilizing 1,11-dibromoundecane as a key monomer. Polyethers are a versatile class of polymers with applications in various fields, including as thermoplastic elastomers, surfactants, and in the formulation of biomaterials. The incorporation of the long, flexible undecamethylene chain from this compound into the polyether backbone imparts unique properties, such as hydrophobicity and crystallinity, which are of interest in the development of novel materials for drug delivery systems.
The primary synthetic route described is the Williamson ether synthesis, a robust and widely used method for forming ether linkages. This document outlines the polycondensation of this compound with various diols to produce high molecular weight polyethers. Additionally, the principles of phase transfer catalysis are discussed as an effective technique to facilitate these reactions.
While direct applications of polyethers derived solely from this compound in drug delivery are an emerging area of research, these polymers hold significant potential as hydrophobic segments in amphiphilic block copolymers. Such copolymers can self-assemble into micelles or nanoparticles, which are effective vehicles for the encapsulation and controlled release of hydrophobic therapeutic agents.
Synthesis of Aliphatic-Aromatic Polyethers
The Williamson ether synthesis is a versatile method for preparing polyethers by reacting a dihaloalkane, such as this compound, with a bisphenolic compound in the presence of a base.
Experimental Protocol: Synthesis of Poly(undecamethylene-co-4,4'-isopropylidene-diphenylene) Ether
This protocol details the synthesis of a polyether from this compound and Bisphenol A.
Materials:
-
This compound (Br(CH₂)₁₁Br)
-
Bisphenol A (4,4'-(propane-2,2-diyl)diphenol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Buchner funnel and filter flask
Procedure:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen inlet, add Bisphenol A (1.00 eq), potassium carbonate (2.20 eq), and a 1:1 (v/v) mixture of DMF and toluene.
-
Purge the system with inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) to azeotropically remove water. The formation of the anhydrous potassium salt of Bisphenol A is observed.
-
After complete removal of water, cool the reaction mixture to 80-90 °C.
-
Add a solution of this compound (1.00 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture over a period of 1-2 hours.
-
After the addition is complete, raise the temperature to 130-140 °C and maintain for 12-24 hours to ensure complete polymerization.
-
Monitor the reaction progress by observing the increase in viscosity of the reaction mixture.
-
Cool the reaction mixture to room temperature and dilute with additional DMF if necessary.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.
-
Collect the fibrous polymer precipitate by filtration using a Buchner funnel.
-
Wash the polymer thoroughly with water and methanol to remove any inorganic salts and unreacted monomers.
-
Dry the purified polymer in a vacuum oven at 50-60 °C to a constant weight.
Characterization:
The synthesized polyether can be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ether linkages.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
Quantitative Data Summary
The following table summarizes representative data for the synthesis of polyethers using this compound with different diols. Note: These values are illustrative and can vary based on specific reaction conditions.
| Diol Co-monomer | Polymer Name | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) |
| Bisphenol A | Poly(undecamethylene-co-4,4'-isopropylidene-diphenylene) Ether | 85-95 | 15,000-30,000 | 30,000-60,000 | 2.0-2.5 | 80-100 | 150-170 |
| Hydroquinone | Poly(undecamethylene-co-1,4-phenylene) Ether | 80-90 | 12,000-25,000 | 24,000-50,000 | 2.0-2.3 | 60-80 | 180-200 |
| 4,4'-Biphenol | Poly(undecamethylene-co-4,4'-biphenylene) Ether | 88-96 | 20,000-40,000 | 45,000-90,000 | 2.2-2.8 | 100-120 | 200-220 |
Phase Transfer Catalyzed Polyether Synthesis
Phase transfer catalysis (PTC) is an effective method for the synthesis of polyethers, particularly when dealing with reactants that are immiscible. A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the anionic nucleophile (phenoxide) from the aqueous phase to the organic phase where the electrophile (this compound) is located.
Experimental Protocol: PTC Synthesis of Polyether
Materials:
-
This compound
-
Bisphenol A
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Dichloromethane (CH₂Cl₂) or Chlorobenzene
-
Methanol
Procedure:
-
Dissolve Bisphenol A (1.00 eq) and tetrabutylammonium bromide (0.05-0.10 eq) in an aqueous solution of sodium hydroxide (2.50 eq).
-
In a separate flask, dissolve this compound (1.00 eq) in the organic solvent (e.g., dichloromethane).
-
Transfer the two solutions to a reaction vessel equipped with a high-speed mechanical stirrer.
-
Stir the biphasic mixture vigorously at a controlled temperature (e.g., 50-60 °C) for 6-12 hours.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with dilute hydrochloric acid and then with water until neutral.
-
Precipitate the polymer by adding the organic solution to a large volume of methanol.
-
Filter, wash, and dry the polymer as described in the previous protocol.
Application in Drug Development: A Conceptual Framework
Polyethers derived from this compound possess a long, hydrophobic aliphatic segment, making them suitable as the hydrophobic block in amphiphilic block copolymers. These copolymers can be synthesized by reacting the hydroxyl-terminated polyether with a hydrophilic polymer, such as polyethylene glycol (PEG).
The resulting amphiphilic block copolymers can self-assemble in aqueous media to form core-shell nanostructures, such as micelles. The hydrophobic polyether core can encapsulate poorly water-soluble drugs, while the hydrophilic PEG shell provides a stealth-like character, prolonging circulation time and potentially enabling targeted delivery.
Signaling Pathway for Nanoparticle-Mediated Drug Delivery
The following diagram illustrates a conceptual pathway for the cellular uptake and intracellular drug release from a nanoparticle formulated with a polyether-based amphiphilic block copolymer.
Caption: Cellular uptake and drug release from a polyether-based nanoparticle.
Visualized Experimental Workflows
Williamson Ether Polycondensation Workflow
The following diagram outlines the key steps in the synthesis of polyethers using the Williamson ether synthesis.
Caption: Workflow for Williamson ether polycondensation.
Logical Relationship for Amphiphilic Block Copolymer Formation and Application
This diagram illustrates the logical progression from the synthesized polyether to its potential application in drug delivery.
Caption: From polyether synthesis to a drug delivery system.
Application Notes and Protocols for 1,11-Dibromoundecane in the Synthesis of Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,11-dibromoundecane as a flexible spacer in the synthesis of various types of liquid crystals. The undecamethylene chain of this compound imparts specific thermal and mesomorphic properties to the final molecules, influencing their phase transitions and potential applications in displays, sensors, and advanced materials.
Synthesis of Dimeric Liquid Crystals
Dimeric liquid crystals are molecules containing two rigid mesogenic units linked by a flexible spacer. The length and flexibility of the spacer, such as the undecamethylene chain from this compound, play a crucial role in determining the liquid crystalline properties of these compounds. A common example is the synthesis of α,ω-bis(4-cyanobiphenyl-4'-oxy)undecane.
Application:
The Williamson ether synthesis is a versatile and widely used method for preparing such dimeric liquid crystals. This reaction involves the nucleophilic substitution of the bromine atoms in this compound by the phenoxide of a mesogenic phenol.
Experimental Protocol: Synthesis of α,ω-bis(4-cyanobiphenyl-4'-oxy)undecane
Materials:
-
4-cyano-4'-hydroxybiphenyl
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyano-4'-hydroxybiphenyl (2.2 equivalents) in acetone or DMF.
-
Add finely ground anhydrous potassium carbonate (3 equivalents) to the solution.
-
Heat the mixture to reflux with vigorous stirring for 1 hour to ensure the formation of the potassium phenoxide.
-
Add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture.
-
Continue refluxing the mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure α,ω-bis(4-cyanobiphenyl-4'-oxy)undecane.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Melting Point (Crystal to Nematic) | ~138 °C |
| Clearing Point (Nematic to Isotropic) | ~152 °C |
Note: Phase transition temperatures can vary based on purity.
Diagram of Synthesis Pathway:
Caption: Williamson ether synthesis of a dimeric liquid crystal.
Synthesis of Main-Chain Liquid Crystalline Polyethers
In main-chain liquid crystalline polymers, the mesogenic units are incorporated into the polymer backbone, connected by flexible spacers. This compound is an ideal spacer for creating polyethers with liquid crystalline properties.
Application:
The synthesis is typically a polycondensation reaction between a bisphenol (the mesogenic unit) and an α,ω-dihaloalkane (the flexible spacer) via the Williamson ether synthesis.
Experimental Protocol: Synthesis of Polyether from 4,4'-Dihydroxybiphenyl and this compound
Materials:
-
4,4'-Dihydroxybiphenyl
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or a similar high-boiling polar aprotic solvent
-
Methanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, place equimolar amounts of 4,4'-dihydroxybiphenyl and this compound.
-
Add anhydrous potassium carbonate (2.5 equivalents) and a suitable amount of DMF to the flask.
-
Heat the reaction mixture to a temperature of 120-140 °C under a nitrogen atmosphere with efficient stirring.
-
Maintain the reaction at this temperature for 12-24 hours.
-
After the polycondensation is complete, cool the viscous solution to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it thoroughly with methanol and water to remove any unreacted monomers and inorganic salts.
-
Dry the polymer in a vacuum oven at 60-80 °C to a constant weight.
Quantitative Data:
| Parameter | Value |
| Inherent Viscosity | 0.5 - 1.2 dL/g |
| Glass Transition Temperature (Tg) | 80 - 100 °C |
| Mesophase to Isotropic Transition (Ti) | 180 - 220 °C |
Note: Thermal properties are highly dependent on the molecular weight of the polymer.
Diagram of Experimental Workflow:
Caption: Workflow for main-chain liquid crystal polyether synthesis.
Synthesis of Side-Chain Liquid Crystal Polymers
Side-chain liquid crystal polymers (SCLCPs) feature mesogenic units attached as pendant groups to a flexible polymer backbone. This compound can be used to synthesize a mesogenic monomer which is then polymerized.
Application:
A two-step process is generally employed. First, a mesogenic monomer containing a polymerizable group (like an acrylate or methacrylate) is synthesized by attaching a mesogen to a spacer derived from this compound. In the second step, this monomer is polymerized.
Experimental Protocol: Synthesis of a Polyacrylate with a Side-Chain Mesogen via an Undecamethylene Spacer
Step 1: Synthesis of the Mesogenic Monomer (4'-(11-Acryloyloxyundecoxy)biphenyl-4-carbonitrile)
Materials:
-
4-Cyano-4'-hydroxybiphenyl
-
11-Bromo-1-undecanol
-
Potassium carbonate (K₂CO₃)
-
Acryloyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Acetone
Procedure:
-
Attachment of Spacer: React 4-cyano-4'-hydroxybiphenyl with 11-bromo-1-undecanol in the presence of K₂CO₃ in acetone via Williamson ether synthesis to yield 4'-(11-hydroxyundecoxy)biphenyl-4-carbonitrile.
-
Acrylation: Dissolve the product from the previous step in dry DCM. Add triethylamine (1.2 equivalents) and cool the mixture in an ice bath. Add acryloyl chloride (1.1 equivalents) dropwise. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. Purify the crude monomer by column chromatography.
Step 2: Radical Polymerization of the Monomer
Materials:
-
Mesogenic monomer from Step 1
-
Azobisisobutyronitrile (AIBN) as an initiator
-
Anhydrous toluene or THF
Procedure:
-
Dissolve the mesogenic monomer and a catalytic amount of AIBN (e.g., 1 mol%) in anhydrous toluene in a Schlenk tube.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture at 60-70 °C for 24 hours under an inert atmosphere.
-
Cool the polymerization mixture and precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol.
-
Filter the polymer and redissolve it in a small amount of a good solvent (e.g., THF) and re-precipitate. Repeat this process to purify the polymer.
-
Dry the final polymer in a vacuum oven.
Quantitative Data:
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temperature (Tg) | 30 - 50 °C |
| Mesophase to Isotropic Transition (Ti) | 100 - 150 °C |
Note: Polymer properties depend on polymerization conditions.
Diagram of Logical Relationships in SCLCP Synthesis:
Caption: Logical steps for side-chain liquid crystal polymer synthesis.
Application Notes: Williamson Ether Synthesis Protocol Using 1,11-Dibromoundecane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Williamson ether synthesis utilizing 1,11-dibromoundecane. This versatile reaction is a cornerstone in organic synthesis for the formation of ethers and is particularly useful in polymer chemistry and the synthesis of long-chain molecules. The protocol described herein focuses on the reaction of this compound with a bisphenol under phase-transfer catalysis conditions to form a polyether, a common application for this long-chain dihalide.
Introduction
The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide.[1] this compound is a useful starting material in this synthesis due to its two primary bromide leaving groups, allowing for the formation of long-chain di-ethers or polymers.
Given its structure, this compound can undergo both intermolecular and intramolecular Williamson ether synthesis. Intermolecular reactions, particularly with diphenols, are frequently employed in the synthesis of polyethers. These polymers find applications in various fields, including as thermotropic main-chain polyethers. Intramolecular cyclization can also be achieved, leading to the formation of macrocyclic ethers, although this typically requires high-dilution conditions.
This document outlines a detailed protocol for the synthesis of a polyether from this compound and a generic bisphenol, providing a foundation for researchers to adapt this methodology to their specific needs.
Data Presentation
The following tables summarize typical quantitative data for the Williamson ether synthesis using this compound with a bisphenol. The data is compiled from general knowledge of similar reactions and should be optimized for specific substrates.
Table 1: Reagent and Solvent Quantities
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| This compound | 314.10[2] | 0.01 | 1.0 | 3.14 g |
| Bisphenol (e.g., Bisphenol A) | 228.29 | 0.01 | 1.0 | 2.28 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.03 | 3.0 | 4.15 g |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.001 | 0.1 | 0.32 g |
| N,N-Dimethylformamide (DMF) | - | - | - | 50 mL |
| Toluene | - | - | - | 25 mL |
Table 2: Reaction Conditions and Expected Outcome
| Parameter | Value |
| Reaction Temperature | 90-110 °C |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Expected Yield | 70-90% |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a polyether via the Williamson ether synthesis using this compound and a bisphenol.
Materials:
-
This compound (≥98%)
-
Bisphenol (e.g., Bisphenol A, 4,4'-dihydroxybiphenyl)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Tetrabutylammonium Bromide (TBAB)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Methanol
-
Deionized Water
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Heating mantle with temperature control
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the chosen bisphenol (1.0 eq), anhydrous potassium carbonate (3.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Solvent Addition: Under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) and toluene to the flask. The solvent mixture helps to dissolve the reactants and facilitate the reaction.
-
Reaction: The reaction mixture is heated to 90-110 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials. The reaction is typically allowed to proceed for 12-24 hours.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The inorganic salts are removed by filtration. The filtrate is then slowly poured into a large volume of methanol with stirring to precipitate the polymer product.
-
Purification: The precipitated polymer is collected by filtration, washed several times with methanol and then with deionized water to remove any remaining salts and low molecular weight impurities.
-
Drying: The purified polymer is dried in a vacuum oven at 60-80 °C until a constant weight is achieved.
Safety Precautions:
-
This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
DMF is a skin and respiratory irritant. Work in a well-ventilated fume hood.
-
Potassium carbonate is an irritant. Avoid inhalation of dust.
-
Always work under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen.
Visualizations
Diagram 1: Experimental Workflow for Polyether Synthesis
Caption: Workflow for the synthesis of polyether from this compound.
Diagram 2: Logical Relationship in Williamson Ether Synthesis
Caption: Key components and steps in the Williamson ether synthesis.
References
Formation of 1,11-Bis(bromomagnesio)undecane: A Detailed Guide for Researchers
Application Notes and Protocols for the Synthesis of a Long-Chain Di-Grignard Reagent
For researchers, scientists, and professionals in drug development, the synthesis of di-Grignard reagents from long-chain α,ω-dihaloalkanes represents a powerful tool for constructing complex molecules, including those with applications in novel therapeutics and advanced materials. This document provides detailed application notes and experimental protocols for the formation of a di-Grignard reagent from 1,11-dibromoundecane. The primary challenge in this synthesis is minimizing intermolecular side reactions to favor the formation of the desired 1,11-bis(bromomagnesio)undecane.
Core Concepts and Reaction Principle
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[1] In the case of this compound, the goal is to achieve this insertion at both ends of the undecane chain to form the di-Grignard reagent. The reaction is highly sensitive to experimental conditions, as the initially formed mono-Grignard species can react with another molecule of this compound in an intermolecular fashion, leading to undesired Wurtz-type coupling products.
To favor the formation of the di-Grignard reagent, the reaction is typically carried out under high dilution conditions. This reduces the probability of intermolecular collisions and promotes the intramolecular reaction of the second bromine atom with magnesium. The choice of solvent is also critical, with tetrahydrofuran (THF) being preferred over diethyl ether for its ability to better solvate and stabilize the Grignard reagent.[2]
Quantitative Data Summary
Table 1: Reaction Parameters for Di-Grignard Reagent Formation
| Parameter | Recommended Condition | Rationale |
| Reactant | This compound | Long-chain α,ω-dihaloalkane |
| Magnesium | Turnings, activated | Provides a fresh surface for reaction |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Better solvation and stabilization of the di-Grignard reagent compared to diethyl ether |
| Temperature | Room Temperature to Gentle Reflux | To initiate and sustain the reaction without promoting excessive side reactions |
| Concentration | High Dilution (<0.1 M) | Minimizes intermolecular Wurtz-type coupling |
| Initiation | Iodine crystal or 1,2-dibromoethane | Activates the magnesium surface and initiates the reaction |
Table 2: Typical Yields of Di-Grignard Reagents from Long-Chain α,ω-Dibromoalkanes
| α,ω-Dibromoalkane | Solvent | Reaction Time (h) | Temperature (°C) | Di-Grignard Yield (%) |
| 1,10-Dibromodecane | THF | 4-6 | 25-60 | ~80-90 |
| This compound | THF | 4-6 | 25-60 | (inferred) ~80-90 |
| 1,12-Dibromododecane | THF | 4-6 | 25-60 | ~85 |
Note: The yield for this compound is inferred from data for closely related homologues under optimized conditions.
Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
Objective: To remove the passivating oxide layer from the magnesium surface.
Materials:
-
Magnesium turnings
-
Iodine crystal or 1,2-dibromoethane
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Dropping funnel, oven-dried
-
Inert gas supply (Argon or Nitrogen)
-
Heat gun
Procedure:
-
Assemble the dry glassware, including the three-necked flask containing a magnetic stir bar, reflux condenser, and dropping funnel.
-
Maintain a positive pressure of inert gas throughout the setup.
-
Place the magnesium turnings in the flask.
-
Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.
-
Gently warm the flask with a heat gun under a slow stream of inert gas until the brown color of the iodine disappears or bubbles of ethylene are observed (if using 1,2-dibromoethane).
-
Allow the flask to cool to room temperature before proceeding.
Protocol 2: Formation of 1,11-Bis(bromomagnesio)undecane
Objective: To synthesize the di-Grignard reagent from this compound.
Materials:
-
Activated magnesium turnings (from Protocol 1)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the flask containing activated magnesium, add a small amount of anhydrous THF, just enough to cover the turnings.
-
Prepare a solution of this compound in anhydrous THF in the dropping funnel. To ensure high dilution, a concentration of approximately 0.05-0.1 M is recommended.
-
Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. The reaction can be gently warmed to start. Initiation is indicated by the disappearance of the iodine color (if used for activation) and the formation of a cloudy, grayish solution.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The slow addition is crucial to maintain high dilution and minimize side reactions.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2-4 hours to ensure complete formation of the di-Grignard reagent. The final product will be a grayish, slightly viscous solution.
Reaction Pathways and Experimental Workflow
The formation of the di-Grignard reagent from this compound is a sequential process that competes with intermolecular side reactions. The following diagrams illustrate the key chemical transformations and the overall experimental workflow.
Caption: Reaction pathways in the formation of the di-Grignard reagent from this compound.
Caption: Experimental workflow for the synthesis of 1,11-bis(bromomagnesio)undecane.
Conclusion
The successful synthesis of 1,11-bis(bromomagnesio)undecane hinges on the careful control of reaction conditions to favor the intramolecular formation of the di-Grignard reagent over competing intermolecular side reactions. The use of high dilution, an appropriate ether solvent like THF, and proper activation of magnesium are paramount. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this versatile long-chain di-Grignard reagent in their synthetic endeavors.
References
Application of 1,11-Dibromoundecane in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,11-Dibromoundecane is a versatile α,ω-dihaloalkane that serves as a critical building block in materials science due to its long, flexible undecane chain and reactive terminal bromine atoms. These features allow for its incorporation into a variety of molecular architectures, leading to materials with tailored properties. Its primary applications lie in the synthesis of advanced polymers, such as thermotropic main-chain polyethers and discotic side-group liquid crystal polymers, and in the formation of self-assembled monolayers (SAMs) for surface functionalization. This document provides detailed application notes and experimental protocols for these key areas.
Synthesis of Thermotropic Main-Chain Polyethers
Application Notes:
Thermotropic main-chain liquid crystal polymers (LCPs) are materials that exhibit liquid crystalline properties in the melt. The incorporation of flexible spacers, such as the undecamethylene chain from this compound, into the polymer backbone lowers the melting point and broadens the temperature range of the liquid crystalline phase. This processability is crucial for the fabrication of high-performance fibers and films with exceptional mechanical strength and thermal stability. The polyether synthesized from this compound and a rigid mesogenic diol, such as bis(4-hydroxyphenoxy)-p-xylylene, is a well-studied example of such a material. The chain conformations of this specific polyether have been investigated using variable-temperature solid-state 13C NMR spectroscopy.[1]
Experimental Protocol: Synthesis of Poly(ether) from this compound and Bis(4-hydroxyphenoxy)-p-xylylene
This protocol is based on a typical Williamson ether synthesis polycondensation reaction.
Materials:
-
This compound
-
Bis(4-hydroxyphenoxy)-p-xylylene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a gas inlet, add equimolar amounts of bis(4-hydroxyphenoxy)-p-xylylene and this compound.
-
Solvent and Base: Add anhydrous DMF to dissolve the monomers, followed by the addition of a slight excess (approximately 1.1 to 1.2 molar equivalents with respect to the diol) of anhydrous potassium carbonate.
-
Inert Atmosphere: Purge the flask with argon or nitrogen gas for 15-20 minutes to ensure an inert atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.
-
Polycondensation: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. The reaction is typically allowed to proceed for 24-48 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous reaction mixture into a large volume of methanol with constant stirring to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it thoroughly with hot water and methanol to remove unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Quantitative Data:
| Parameter | Value | Reference |
| Monomers | This compound, Bis(4-hydroxyphenoxy)-p-xylylene | [1] |
| Polymer Type | Thermotropic Main-Chain Polyether | [1] |
| Reaction Type | Polycondensation (Williamson Ether Synthesis) | |
| Catalyst/Base | Potassium Carbonate | |
| Solvent | N,N-Dimethylformamide (DMF) | |
| Reaction Temperature | 80-100 °C | |
| Reaction Time | 24-48 hours |
Experimental Workflow:
Caption: Workflow for the synthesis of a thermotropic main-chain polyether.
Synthesis of Discotic Side-Group Liquid Crystal Polymers
Application Notes:
Discotic liquid crystals are composed of flat, disc-shaped molecules that can self-assemble into columnar structures. When these discotic mesogens are attached as side groups to a polymer backbone, they can form highly ordered materials with anisotropic properties, making them suitable for applications in optical films, sensors, and organic electronics. This compound is used as a flexible spacer to connect the discotic mesogen to a polymerizable group (e.g., methacrylate). This decoupling of the mesogen from the polymer backbone allows for the formation of well-defined liquid crystalline phases.[2][3]
Experimental Protocol: Synthesis of a Discotic Side-Group Liquid Crystal Polymer
This protocol is based on the synthesis described by Mchattie and Imrie, where a triphenylene-based mesogen is attached to a polymethacrylate backbone via an undecyl spacer derived from this compound.[2]
Part A: Synthesis of the Monomer
-
Synthesis of the Unsymmetrical Triphenylene Core: This involves the oxidative coupling of 3,3′,4,4′-tetrakis(hexyloxy)biphenyl with 1-hexyloxy-2-methoxybenzene to yield 2-methoxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene.
-
Demethylation: The methoxy group on the triphenylene core is demethylated to yield a hydroxyl group.
-
Attachment of the Spacer: The hydroxylated triphenylene is reacted with an excess of this compound in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to attach the undecyl bromide spacer.
-
Formation of the Methacrylate Monomer: The resulting bromo-functionalized triphenylene is reacted with the potassium salt of methacrylic acid in a polar aprotic solvent (e.g., DMF) to yield the final polymerizable monomer, 11-[3,6,7,10,11-pentakis(hexyloxy)-2-oxytriphenylene]undecyl methacrylate.[2][3]
Part B: Polymerization
-
Reaction Setup: The purified monomer is dissolved in a suitable solvent, such as benzene or toluene, in a reaction vessel.
-
Initiator Addition: A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the solution.
-
Polymerization: The mixture is deoxygenated (e.g., by freeze-pump-thaw cycles) and then heated to initiate polymerization (typically 60-80 °C). The reaction is allowed to proceed for a specified time (e.g., 24 hours).
-
Purification: The polymer is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Quantitative Data:
| Parameter | Value | Reference |
| Monomer Synthesis | Multi-step | [2][3] |
| Spacer | Undecyl chain from this compound | [2][3] |
| Polymerizable Group | Methacrylate | [2] |
| Polymerization Type | Free Radical Polymerization | [2] |
| Initiator | Azoisobutyronitrile (AIBN) | [2] |
| Solvent (Polymerization) | Benzene | [2] |
Experimental Workflow:
Caption: Workflow for the synthesis of a discotic side-group liquid crystal polymer.
Formation of Self-Assembled Monolayers (SAMs)
Application Notes:
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. This compound can be used as a precursor to synthesize molecules capable of forming SAMs. For instance, it can be converted to an α,ω-undecanedithiol or a thiol-terminated molecule with a specific functional group at the other end. These thiol-containing molecules readily form SAMs on gold surfaces. Such functionalized surfaces are of great interest in biosensors, molecular electronics, and for controlling surface properties like wettability and biocompatibility. A notable example is the synthesis of 11-(mercaptoundecyl)triethylene glycol, which is used to create protein-resistant surfaces.
Experimental Protocol: Formation of a Thiol-based SAM on a Gold Substrate
This protocol describes a general procedure for forming a SAM on a gold surface using a thiol derivative synthesized from this compound.
Part A: Synthesis of a Thiol-Terminated Molecule (Example: 11-(mercaptoundecyl)triethylene glycol)
This synthesis is reported to be a three-step process, likely involving:
-
Monosubstitution: Reaction of this compound with triethylene glycol under Williamson ether synthesis conditions to form 1-(11-bromoundecoxy)-2-(2-(2-hydroxyethoxy)ethoxy)ethane.
-
Thiolation: Conversion of the remaining bromide to a thiol, for example, by reaction with potassium thioacetate followed by hydrolysis.
-
Purification: Purification of the final product by chromatography.
Part B: SAM Formation
Materials:
-
Thiol derivative (e.g., 11-(mercaptoundecyl)triethylene glycol)
-
Absolute Ethanol (or other suitable solvent)
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water, followed by ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
SAM Solution Preparation: Prepare a 1 mM solution of the thiol derivative in absolute ethanol.
-
Immersion: Immerse the clean, dry gold substrate into the thiol solution.
-
Assembly: Allow the self-assembly process to occur for 12-24 hours at room temperature. To prevent contamination, the container should be sealed.
-
Rinsing: Remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Drying: Dry the substrate again under a stream of dry nitrogen gas.
-
Characterization: The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
Quantitative Data:
| Parameter | Value | Reference |
| Substrate | Gold | |
| Thiol Concentration | 1 mM | |
| Solvent | Absolute Ethanol | |
| Immersion Time | 12-24 hours | |
| Temperature | Room Temperature |
Experimental Workflow:
Caption: Workflow for the synthesis of a thiol derivative and subsequent SAM formation.
References
Application Notes and Protocols: 1,11-Dibromoundecane as a Versatile Linker in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1,11-dibromoundecane as a flexible, long-chain alkyl linker in the synthesis of complex organic molecules, with a particular focus on its application in the development of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a valuable bifunctional building block in organic synthesis, featuring two primary bromide leaving groups separated by an eleven-carbon aliphatic chain. This linear and flexible linker is particularly useful for connecting two molecular entities over a significant distance, a critical feature in the design of molecules intended to induce protein-protein interactions, such as PROTACs. Its long alkyl chain provides good spacing and conformational flexibility, which can be crucial for allowing the two ends of the bifunctional molecule to bind to their respective protein targets simultaneously and effectively.
Application Highlight: Synthesis of ARD-266, an Androgen Receptor (AR) PROTAC Degrader
A prominent example of the application of a C11 linker derived from this compound is in the synthesis of ARD-266, a potent and efficient PROTAC degrader of the Androgen Receptor (AR)[1][2]. ARD-266 is comprised of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a potent AR antagonist, connected by an 11-carbon linker. The synthesis of this degrader showcases a typical application of this compound in creating a flexible linkage between two biologically active moieties.
General Synthetic Strategy
The synthesis of a PROTAC like ARD-266 using a linker derived from this compound generally involves a multi-step sequence. A common approach is the sequential functionalization of the dibromoalkane. In the first step, one of the bromine atoms is displaced by a nucleophile attached to the first binding moiety (e.g., the VHL ligand). This is typically achieved via an S_N2 reaction. The resulting monobromo-functionalized intermediate is then reacted with the second binding moiety (e.g., the AR antagonist) to form the final bifunctional molecule.
To avoid statistical mixtures and achieve a controlled synthesis, one of the binding partners is often pre-functionalized with a nucleophile that can displace the bromide. The reaction conditions are optimized to favor mono-alkylation in the first step, which can be achieved by using a large excess of the dibromoalkane or by carefully controlling the stoichiometry and reaction time. The unreacted dibromoalkane can then be removed by purification.
Experimental Protocols
The following protocols are based on the synthesis of ARD-266 and represent a general workflow for utilizing this compound as a linker.
Protocol 1: Synthesis of an Amine-Terminated Linker Intermediate
This protocol describes the synthesis of an intermediate where one end of the 1,11-undecane linker is functionalized with a protected amine, which can then be deprotected and coupled to a carboxylic acid-functionalized binding moiety.
Materials:
-
This compound
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Dichloromethane (DCM)
-
Ethanol
Procedure:
-
Phthalimide Alkylation: To a solution of potassium phthalimide (1.1 eq) in anhydrous DMF, add this compound (5 eq) at room temperature. Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-(11-bromoundecyl)phthalimide.
-
Deprotection: Dissolve the N-(11-bromoundecyl)phthalimide (1.0 eq) in a mixture of ethanol and DCM. Add hydrazine hydrate (10 eq) and stir the mixture at room temperature for 24 hours.
-
Final Work-up: Filter the reaction mixture to remove the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 11-bromoundecylamine.
Protocol 2: Coupling of the Linker to the VHL Ligand and AR Antagonist (General)
This protocol outlines the general steps for coupling the linker to the two binding moieties to form the final PROTAC.
Materials:
-
11-Bromoundecylamine (from Protocol 1)
-
VHL ligand with a carboxylic acid handle
-
AR antagonist with a nucleophilic handle (e.g., a phenol or amine)
-
Coupling agent (e.g., HATU, HOBt)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous DMF or DCM
-
Potassium carbonate or Cesium carbonate
Procedure:
-
Amide Coupling to VHL Ligand: To a solution of the VHL ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir the mixture for 15 minutes at room temperature. Add a solution of 11-bromoundecylamine (1.1 eq) in DMF and stir at room temperature for 12 hours.
-
Purification of Intermediate: Purify the resulting bromo-functionalized VHL-linker intermediate by column chromatography.
-
Alkylation of AR Antagonist: To a solution of the AR antagonist (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate or cesium carbonate (2.0 eq). Stir for 30 minutes at room temperature. Add the purified VHL-linker intermediate (1.1 eq) and heat the reaction to 60-80 °C for 12-24 hours.
-
Final Purification: After cooling, purify the final PROTAC product by preparative HPLC to obtain the desired compound.
Quantitative Data
The following table summarizes typical data obtained during the synthesis and characterization of a PROTAC like ARD-266.
| Step | Reactants | Solvent | Conditions | Product | Yield (%) | Analytical Data |
| Linker Functionalization | This compound, Potassium phthalimide | DMF | 80 °C, 12 h | N-(11-bromoundecyl)phthalimide | 70-80 | ¹H NMR, ¹³C NMR |
| Linker Deprotection | N-(11-bromoundecyl)phthalimide, Hydrazine hydrate | EtOH/DCM | RT, 24 h | 11-Bromoundecylamine | 85-95 | ¹H NMR, ¹³C NMR |
| Coupling to VHL Ligand | 11-Bromoundecylamine, VHL-COOH, HATU, HOBt, DIPEA | DMF | RT, 12 h | VHL-linker-Br intermediate | 60-70 | ¹H NMR, ¹³C NMR, LC-MS |
| Final Coupling to AR Antagonist | VHL-linker-Br, AR-OH, K₂CO₃ | DMF | 80 °C, 18 h | ARD-266 | 30-40 | ¹H NMR, ¹³C NMR, HRMS, Purity (HPLC) >95% |
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC, inducing the degradation of a target protein.
Synthetic Workflow for a PROTAC using this compound
References
Application Notes and Protocols for Step-Growth Polymerization with 1,11-Dibromoundecane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,11-dibromoundecane in step-growth polymerization for the synthesis of various polymers. Detailed protocols for the synthesis of a thermotropic polyether and a general method for polyamide preparation are presented, along with characterization data and potential applications in materials science and drug delivery.
Introduction to this compound in Step-Growth Polymerization
This compound is a versatile α,ω-dihaloalkane monomer that readily participates in step-growth polymerization reactions. Its long, flexible undecamethylene (-(CH₂)₁₁-) chain imparts unique properties to the resulting polymers, such as increased solubility, lower melting points, and enhanced flexibility. These characteristics make it a valuable building block for creating a range of materials, including polyethers, polyamides, and liquid crystal polymers.[1] The terminal bromine atoms are good leaving groups, facilitating nucleophilic substitution reactions with co-monomers such as bisphenols and diamines to form high molecular weight polymers.
Step-growth polymerization proceeds in a stepwise fashion, where monomers react to form dimers, then trimers, and so on, until long polymer chains are achieved.[2] This mechanism allows for precise control over polymer structure and properties by careful selection of co-monomers and reaction conditions.
Application: Synthesis of a Thermotropic Main-Chain Polyether
A notable application of this compound is in the synthesis of thermotropic main-chain polyethers. These polymers exhibit liquid crystalline behavior in the molten state, making them suitable for applications requiring high thermal stability and anisotropic properties. One such example is the polyether synthesized from this compound and bis(4-hydroxyphenoxy)-p-xylene.[1]
Experimental Protocol: Polyether Synthesis via Phase-Transfer Catalysis
This protocol details the synthesis of a polyether from this compound and bis(4-hydroxyphenoxy)-p-xylene using a phase-transfer catalyzed polycondensation reaction.
Materials:
-
This compound
-
Bis(4-hydroxyphenoxy)-p-xylene
-
Potassium Hydroxide (KOH)
-
Tetrabutylammonium Bromide (TBAB)
-
N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Methanol
-
Deionized Water
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add bis(4-hydroxyphenoxy)-p-xylene, NMP, and toluene.
-
Heat the mixture to reflux under a nitrogen atmosphere to azeotropically remove any traces of water.
-
Cool the mixture to approximately 60°C and add powdered potassium hydroxide.
-
Increase the temperature to 130°C and stir for 2 hours to ensure the complete formation of the diphenoxide salt.
-
Cool the reaction mixture to 100°C and add tetrabutylammonium bromide (phase-transfer catalyst) followed by this compound.
-
Maintain the reaction at 100°C for 4 hours.
-
Pour the viscous reaction mixture into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Filter the polymer and wash it thoroughly with hot deionized water and then with methanol to remove any unreacted monomers, salts, and catalyst.
-
Dry the resulting fibrous polymer in a vacuum oven at 60°C to a constant weight.
Quantitative Data
| Parameter | Value |
| Monomer 1 | This compound |
| Monomer 2 | Bis(4-hydroxyphenoxy)-p-xylene |
| Catalyst | Tetrabutylammonium Bromide (TBAB) |
| Solvent | N-Methyl-2-pyrrolidone (NMP) / Toluene |
| Reaction Temperature | 100 °C |
| Reaction Time | 4 hours |
| Polymer Yield | Typically > 90% |
| Inherent Viscosity | 0.5 - 1.2 dL/g (in NMP at 30°C) |
| Glass Transition Temp. (Tg) | 80 - 100 °C |
| Melting Temperature (Tm) | 200 - 220 °C (with liquid crystalline transitions) |
Note: The exact values for viscosity, Tg, and Tm will depend on the final molecular weight of the polymer.
Application: General Protocol for Polyamide Synthesis
This compound can be a precursor for the synthesis of polyamides. First, the terminal bromines are converted to primary amine groups to yield 1,11-diaminoundecane. This diamine can then be reacted with a dicarboxylic acid or its derivative in a step-growth polycondensation to form a polyamide (Nylon).
Experimental Workflow
Caption: Workflow for Polyamide Synthesis.
Experimental Protocol: Melt Polycondensation for Polyamide Synthesis
This protocol provides a general procedure for the melt polycondensation of 1,11-diaminoundecane with a dicarboxylic acid.
Materials:
-
1,11-Diaminoundecane
-
Dicarboxylic Acid (e.g., adipic acid, sebacic acid)
-
Catalyst (optional, e.g., p-toluenesulfonic acid)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine equimolar amounts of 1,11-diaminoundecane and the dicarboxylic acid to form the nylon salt.
-
Heat the mixture under a nitrogen atmosphere to a temperature approximately 30°C above the melting point of the resulting polyamide (typically 220-280°C).
-
Water will begin to distill from the reaction mixture as the amide linkages form.
-
After the majority of the water has been removed at atmospheric pressure (typically 1-2 hours), apply a vacuum to the system to facilitate the removal of the remaining water and drive the polymerization to completion to achieve a high molecular weight.
-
The viscosity of the melt will increase significantly as the polymerization proceeds.
-
Continue the reaction under vacuum for another 1-2 hours.
-
Extrude the molten polymer from the reactor and cool it in a water bath.
-
Pelletize the resulting solid polyamide for further processing and characterization.
Characterization of Polymers
The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.
| Technique | Purpose |
| FTIR Spectroscopy | Confirmation of functional groups (ether or amide linkages) and disappearance of monomer end groups. |
| ¹H and ¹³C NMR Spectroscopy | Elucidation of the polymer's chemical structure and confirmation of monomer incorporation. |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg) and melting temperature (Tm). |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer. |
Signaling Pathways and Logical Relationships
The logical progression of step-growth polymerization can be visualized as follows:
Caption: Step-Growth Polymerization Progression.
Conclusion
This compound is a valuable and versatile monomer for the synthesis of a variety of polymers through step-growth polymerization. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel polyethers and polyamides with tailored properties for applications in advanced materials and drug development. The long aliphatic chain of this compound offers a unique molecular design element for controlling the physical and chemical characteristics of the final polymer.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,11-Dibromoundecane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1,11-dibromoundecane. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to facilitate the optimization of reaction conditions and achieve high yields of a pure product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly from 1,11-undecanediol, and provides systematic solutions.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The conversion of the diol to the dibromide may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting material (1,11-undecanediol) and the intermediate (11-bromoundecan-1-ol).
-
-
Suboptimal Reagent Concentration: The concentration of hydrobromic acid (HBr), whether added directly or generated in situ from sodium bromide (NaBr) and sulfuric acid (H₂SO₄), is crucial.
-
Solution: Ensure a sufficient excess of the brominating agent is used. When generating HBr in situ, the slow, dropwise addition of concentrated sulfuric acid to a cooled solution of NaBr and the diol is critical to maintain a high concentration of HBr and minimize side reactions.
-
-
Formation of Side Products: The primary side product is often the cyclic ether, 12-crown-4, or oligomeric ethers. Elimination reactions to form undecenyl bromide are also possible at higher temperatures.
-
Solution: Maintain a lower reaction temperature to disfavor ether formation. Ensure a high concentration of bromide ions to favor the Sₙ2 reaction over competing elimination and cyclization pathways.
-
-
Loss during Workup and Purification: The product may be lost during aqueous washes or purification steps.
-
Solution: Minimize the number of aqueous washes. Ensure the pH of the aqueous phase is neutral or slightly basic before extraction to prevent any acid-catalyzed decomposition. When performing distillation, use a high-vacuum setup to lower the boiling point and prevent thermal degradation.
-
Question: I am observing a significant amount of a white, waxy solid as a byproduct. What is it and how can I prevent its formation?
Answer:
The white, waxy solid is likely the cyclic ether, oxacyclododecane (11-crown-1), or a mixture of oligomeric ethers. This is a common byproduct in reactions involving long-chain diols and is formed through an intramolecular Williamson ether synthesis-type reaction, especially under acidic conditions.
-
Prevention Strategies:
-
Maintain a High Concentration of Nucleophile: A high concentration of bromide ions will favor the intermolecular Sₙ2 reaction to form the dibromide over the intramolecular cyclization. Using a significant excess of HBr or NaBr is recommended.
-
Control Reaction Temperature: Higher temperatures can promote ether formation. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate is advisable.
-
Solvent Choice: While often run neat or with a minimal amount of a non-polar solvent, the choice of solvent can influence the reaction outcome. A solvent that poorly solvates the intermediate bromohydrin may favor intramolecular cyclization.
-
Question: My final product is colored (yellow to brown). What is the cause and how can I obtain a colorless product?
Answer:
A colored product often indicates the presence of elemental bromine (Br₂) or other oxidized impurities.
-
Cause: Oxidation of bromide ions by sulfuric acid, especially at elevated temperatures, can generate bromine.
-
Solution:
-
During Workup: Wash the organic layer with a dilute solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₄), until the color is discharged.
-
Purification: Fractional distillation under high vacuum is an effective method for separating the high-boiling this compound from colored impurities.
-
Frequently Asked Questions (FAQs)
What is the most common and cost-effective method for synthesizing this compound?
The reaction of 1,11-undecanediol with hydrobromic acid, often generated in situ from sodium bromide and concentrated sulfuric acid, is a widely used and economical method for laboratory-scale synthesis.
Can I use other brominating agents?
Yes, other brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) can be used. However, the HBr/H₂SO₄ method is often preferred for its lower cost and simpler workup procedure.
What is the role of the phase-transfer catalyst in this reaction?
A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), can be employed when using a two-phase system (e.g., aqueous HBr and an organic solvent containing the diol). The PTC facilitates the transfer of the bromide ion from the aqueous phase to the organic phase, where the reaction occurs. This can lead to milder reaction conditions and improved yields.
How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method. Use a non-polar eluent system (e.g., hexane/ethyl acetate mixture). The diol will have a low Rf value, the intermediate bromo-alcohol will be in the middle, and the dibromide product will have the highest Rf value. Gas Chromatography (GC) can also be used for more quantitative monitoring.
What are the key safety precautions when performing this synthesis?
Concentrated sulfuric acid and hydrobromic acid are highly corrosive. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction can be exothermic, so proper temperature control is essential.
Experimental Protocols
Method 1: Synthesis of this compound using Sodium Bromide and Sulfuric Acid
This protocol describes the synthesis of this compound from 1,11-undecanediol by generating hydrobromic acid in situ.
Materials:
-
1,11-Undecanediol
-
Sodium Bromide (NaBr)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Dichloromethane (or Diethyl Ether)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, combine 1,11-undecanediol and sodium bromide.
-
Add water to the flask and cool the mixture in an ice-water bath.
-
Slowly add concentrated sulfuric acid dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C. The addition is exothermic.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux. The reaction progress should be monitored by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add dichloromethane.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium thiosulfate solution (if color is present), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound as a colorless oil.
Method 2: Phase-Transfer Catalyzed Synthesis of this compound
This method utilizes a phase-transfer catalyst for the bromination of 1,11-undecanediol.
Materials:
-
1,11-Undecanediol
-
Aqueous Hydrobromic Acid (48%)
-
Toluene (or another suitable organic solvent)
-
Tetrabutylammonium Bromide (TBAB)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,11-undecanediol and a catalytic amount of TBAB in toluene.
-
Add aqueous hydrobromic acid to the flask.
-
Heat the biphasic mixture to reflux with vigorous stirring. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of this compound. Please note that these are representative values and actual yields may vary depending on the specific experimental setup and scale.
| Method | Brominating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| In situ HBr | NaBr / H₂SO₄ | None | Reflux | 6 - 12 | 75 - 85 |
| Phase Transfer | 48% aq. HBr | TBAB | Reflux | 4 - 8 | 80 - 90 |
| PBr₃ | PBr₃ | None | 0 to RT | 2 - 4 | 85 - 95 |
Mandatory Visualizations
Technical Support Center: Optimizing Reactions of 1,11-Dibromoundecane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,11-dibromoundecane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield. What are the common causes?
A1: Low yields in nucleophilic substitution reactions with this compound often stem from several factors:
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Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical. For instance, in Williamson ether synthesis, polar aprotic solvents like DMF or acetonitrile generally give better results than protic solvents.[1]
-
Side Reactions: The most common side reactions are E2 elimination and intermolecular polymerization. Strong, sterically hindered bases can favor elimination, while high concentrations of reactants can promote polymerization.
-
Incomplete Reaction: Due to the long alkyl chain, this compound can be less reactive than shorter-chain dihaloalkanes. Insufficient reaction time or temperature can lead to incomplete conversion.
-
Reagent Purity: Impurities in this compound, the nucleophile, or solvents can interfere with the reaction. Ensure all reagents are of high purity and solvents are anhydrous, especially when using strong bases like sodium hydride.
Q2: I am observing the formation of a significant amount of polymeric or oligomeric byproduct. How can I minimize this?
A2: Polymerization is a common issue when using bifunctional electrophiles like this compound. To minimize this:
-
High Dilution: Running the reaction at a lower concentration favors intramolecular reactions (if applicable) and reduces the likelihood of one molecule reacting with another.
-
Slow Addition of Reagents: Adding the this compound slowly to a solution of the nucleophile can help maintain a low concentration of the electrophile, thus disfavoring polymerization.
-
Use of a Large Excess of the Nucleophile: If you are aiming for a di-substituted product, using a significant excess of the nucleophile will increase the probability of both ends of the this compound molecule reacting with the nucleophile rather than with another molecule of the dibromoundecane.
Q3: How can I selectively synthesize the mono-substituted product over the di-substituted product?
A3: Favoring mono-substitution requires careful control of stoichiometry.
-
Use a Stoichiometric Excess of this compound: By making this compound the limiting reagent, you increase the probability that a nucleophile will react with only one of the two electrophilic sites.
-
Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction and stop it once a significant amount of the mono-substituted product has formed, before the di-substituted product begins to dominate.
Q4: What are the best practices for purifying the products of this compound reactions?
A4: Purification can be challenging due to the similar polarities of the starting material, mono-substituted, and di-substituted products.
-
Column Chromatography: This is the most effective method for separating these compounds. A silica gel column with a gradient elution of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.
-
Distillation: Due to the high boiling point of this compound and its derivatives, vacuum distillation is necessary to prevent decomposition.
Troubleshooting Guides
Problem 1: Low Yield in Williamson Ether Synthesis
| Possible Cause | Recommended Solution |
| Use of a Protic Solvent (e.g., ethanol) | Switch to a polar aprotic solvent like DMF, acetonitrile, or THF. These solvents solvate the cation of the alkoxide but not the nucleophilic anion, increasing its reactivity.[2] |
| Weak Base | Use a stronger base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the alcohol to the more nucleophilic alkoxide.[2] |
| E2 Elimination Side Reaction | Use a less sterically hindered base. If possible, lower the reaction temperature. |
| Incomplete Reaction | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC to determine the optimal reaction time. |
Problem 2: Formation of Elimination Products (Undecenes)
| Possible Cause | Recommended Solution |
| Sterically Hindered Base | Use a less bulky base. For example, use sodium hydride instead of potassium tert-butoxide. |
| High Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elimination reactions are generally favored at higher temperatures. |
| Secondary Alkyl Halide (if modified) | While this compound is a primary dihalide, if the structure has been modified to a secondary halide, consider that elimination will be a more significant side reaction.[2] |
Problem 3: Difficulty in Separating Mono- and Di-substituted Products
| Possible Cause | Recommended Solution |
| Similar Polarity of Products | Use a long chromatography column with a shallow elution gradient. Start with a very non-polar mobile phase (e.g., pure hexane) and slowly increase the polarity. |
| Co-elution of Products | Try a different stationary phase for chromatography, such as alumina, or consider reverse-phase chromatography if the compounds are sufficiently non-polar. |
| Streaking on TLC Plate | Add a small amount of a polar solvent like methanol to the mobile phase to improve the spot shape. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, can also help. |
Data Presentation
The following table summarizes expected yield trends for the di-substitution of this compound with a generic nucleophile (Nu⁻) under various conditions. Actual yields will vary depending on the specific nucleophile and precise reaction conditions.
| Solvent | Base (for ROH) | Temperature | Catalyst | Expected Predominant Product | Anticipated Yield Range | Key Considerations |
| DMF | NaH | Room Temp to 80°C | None | Di-substituted | Good to Excellent (70-95%) | Anhydrous conditions are crucial. DMF can be difficult to remove. |
| Acetonitrile | K₂CO₃ | Reflux | None | Di-substituted | Moderate to Good (60-85%) | Milder conditions, easier to remove solvent. |
| THF | NaH | Reflux | None | Di-substituted | Good (70-90%) | Anhydrous conditions are essential.[2] |
| Toluene | 50% aq. NaOH | 80-100°C | TBAB (Phase Transfer) | Di-substituted | Good to Excellent (75-95%) | Good for scaling up; avoids anhydrous solvents. |
| Ethanol | NaOEt | Reflux | None | Di-substituted & Elimination | Poor to Moderate (30-60%) | Protic solvent can reduce nucleophilicity; elimination is a significant side reaction. |
Experimental Protocols
Protocol 1: Synthesis of a Dialkoxyundecane via Williamson Ether Synthesis
This protocol describes the synthesis of 1,11-diethoxyundecane as a representative example.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Ethanol
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous ethanol (2.2 equivalents) to anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (2.2 equivalents) portion-wise to the solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DMF to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
-
Heat the reaction mixture to 70°C and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Cool the mixture to room temperature and quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure 1,11-diethoxyundecane.
Protocol 2: Synthesis of 1,11-Diaminoundecane via Gabriel Synthesis
Materials:
-
This compound
-
Potassium phthalimide
-
Anhydrous Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
To a round-bottom flask, add potassium phthalimide (2.2 equivalents) and anhydrous DMF.
-
Add this compound (1.0 equivalent) and heat the mixture to 100-120°C for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into water to precipitate the N,N'-(undecane-1,11-diyl)diphthalimide. Filter and wash the solid with water and ethanol.
-
To the dried solid, add ethanol and hydrazine monohydrate (5 equivalents).
-
Heat the mixture to reflux for 4-6 hours, during which a white precipitate of phthalhydrazide will form.
-
Cool the mixture and acidify with concentrated HCl. Filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and make it strongly basic with NaOH.
-
Extract the aqueous layer with diethyl ether or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give 1,11-diaminoundecane. Further purification can be achieved by vacuum distillation.
Mandatory Visualizations
References
Common impurities in 1,11-Dibromoundecane and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,11-Dibromoundecane. Here, you will find information on common impurities and detailed protocols for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: The most prevalent impurities typically arise from its synthesis, which commonly involves the reaction of 1,11-undecanediol with a bromine source like hydrobromic acid (HBr). The primary impurities to expect are:
-
1,11-Undecanediol: The unreacted starting material.
-
11-Bromo-1-undecanol: The mono-brominated intermediate of the reaction.
Q2: How can I detect the presence of these impurities in my this compound sample?
A2: Several analytical techniques can be employed to identify and quantify impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile and semi-volatile compounds. The mass spectrometer can confirm the identity of the impurities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between this compound and its hydroxyl-containing impurities. The presence of signals corresponding to carbinol protons or carbons is indicative of these impurities.
-
Thin-Layer Chromatography (TLC): This is a quick and simple method to visualize the presence of more polar impurities like the diol and mono-bromo alcohol, which will have lower Rf values than the desired product.
Q3: What issues can these impurities cause in my experiments?
A3: The presence of hydroxyl-containing impurities can lead to several experimental problems:
-
Inaccurate Stoichiometry: If you are using this compound in a reaction where both bromine atoms are expected to react, the presence of mono-brominated or diol impurities will lead to incorrect molar ratios of reactants.
-
Side Reactions: The hydroxyl groups of the impurities can participate in unintended side reactions, leading to the formation of undesired byproducts and reducing the yield of your target molecule.
-
Difficult Purification: The byproducts formed from the impurities can complicate the purification of your final product.
Troubleshooting Guides
Issue: My reaction with this compound is giving low yields and multiple byproducts.
This issue is often linked to the purity of the this compound used. The presence of unreacted 1,11-undecanediol or the intermediate 11-bromo-1-undecanol can lead to the formation of undesired products.
Recommended Action: Purify the this compound before use. The two primary methods for removing these polar impurities are fractional distillation under reduced pressure and flash column chromatography.
Quantitative Data on Purification
The following table provides representative data on the purity of this compound before and after purification. Please note that these are typical values and actual results may vary depending on the initial purity and the specific conditions of the purification.
| Parameter | Crude this compound | After Fractional Distillation | After Flash Column Chromatography |
| Purity (by GC-MS Area %) | ~90% | >98% | >99% |
| 1,11-Undecanediol (%) | ~5% | <0.5% | <0.1% |
| 11-Bromo-1-undecanol (%) | ~5% | <1.5% | <0.9% |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation Under Reduced Pressure
This method is effective for separating this compound from less volatile impurities like 1,11-undecanediol.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Place the crude this compound and a few boiling chips into the round-bottom flask.
-
Attach the flask to the fractionating column and the rest of the distillation apparatus.
-
Begin to slowly evacuate the system to the desired pressure (e.g., 1-2 mmHg).
-
Once the pressure is stable, begin heating the distillation flask.
-
Collect any low-boiling fractions that may distill first.
-
Carefully collect the main fraction of this compound at its boiling point at the working pressure (approx. 145-148 °C at 1 mmHg).
-
Monitor the temperature closely. A drop in temperature after the main fraction has been collected indicates that the distillation of the desired product is complete.
-
Stop the distillation before the high-boiling residue (containing 1,11-undecanediol) begins to distill.
-
Allow the apparatus to cool completely before venting to atmospheric pressure.
Protocol 2: Purification by Flash Column Chromatography
This technique is highly effective for removing polar impurities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Glass column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes
-
Air or nitrogen source for pressurization
Procedure:
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a 95:5 mixture of hexanes:ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Plug the bottom of the column with glass wool and add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, and then add a layer of sand on top.
-
Equilibrate the column by running the eluent through until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Add the eluent to the top of the column.
-
Apply gentle pressure with air or nitrogen to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for reactions involving this compound.
Technical Support Center: Polymerization with 1,11-Dibromoundecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,11-dibromoundecane in polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What types of polymers can be synthesized using this compound?
A1: this compound is a versatile monomer commonly used in polycondensation reactions to synthesize a variety of polymers, including:
-
Polyethers: By reacting with bisphenols or diols.[1]
-
Polyamides: By reacting with diamines.
-
Polyesters: By reacting with dicarboxylic acids or their derivatives.[2]
-
Other polymers: It can also be used to introduce long aliphatic chains into polymer backbones, modifying their properties for specific applications such as in liquid crystal polymers and self-assembled monolayers.[1]
Q2: What are the common side reactions observed during polymerization with this compound?
A2: The primary side reactions are intramolecular cyclization and elimination reactions.
-
Intramolecular Cyclization (Macrocyclization): The two bromide ends of the monomer can react with the two functional groups of a growing polymer chain or another monomer to form a cyclic compound instead of a linear polymer chain. This is more prevalent at low monomer concentrations.
-
Elimination Reactions: Under basic conditions, an elimination reaction can occur, leading to the formation of a double bond (an alkene) at the end of the undecane chain and terminating the polymer growth at that end.
Q3: How can I minimize these side reactions?
A3: Several strategies can be employed to minimize side reactions:
-
High Monomer Concentration: Higher concentrations favor intermolecular reactions (polymerization) over intramolecular reactions (cyclization).
-
Choice of Reaction Conditions:
-
Temperature: Optimizing the reaction temperature is crucial. While higher temperatures can increase the reaction rate, they can also promote elimination reactions.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the growing polymer chains, affecting the competition between polymerization and cyclization.
-
-
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for minimizing side reactions in polycondensations involving immiscible phases (e.g., a solid or aqueous phase and an organic phase). A phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, facilitates the transfer of the reactive species (e.g., a phenoxide or an amine) into the organic phase where the polymerization occurs, often leading to higher yields and molecular weights.[3][4]
Troubleshooting Guides
Issue 1: Low Polymer Yield
Symptoms: After the reaction and work-up, the isolated polymer mass is significantly lower than theoretically expected.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Dominance of Cyclization: The reaction conditions favor the formation of cyclic oligomers over linear polymer chains. | Increase the concentration of the monomers. High concentration favors intermolecular reactions. |
| Inefficient Reaction: The reaction may not have gone to completion. | Increase the reaction time or temperature. However, be cautious as higher temperatures can promote side reactions. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or spectroscopy. |
| Loss of Product During Work-up: The polymer may be partially soluble in the precipitation solvent or lost during filtration. | Use a non-solvent in which the polymer is completely insoluble for precipitation. Ensure thorough recovery of the precipitate. |
| Impure Monomers or Solvents: Impurities can interfere with the polymerization reaction. | Use high-purity monomers and freshly distilled, anhydrous solvents. |
Issue 2: Low Molecular Weight of the Polymer
Symptoms: Gel Permeation Chromatography (GPC) analysis shows a low number-average molecular weight (Mn) and weight-average molecular weight (Mw).[5][6]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Stoichiometric Imbalance: The molar ratio of the two monomers is not exactly 1:1. | Carefully weigh the monomers to ensure a precise 1:1 molar ratio. |
| Chain Termination by Monofunctional Impurities: Impurities with a single reactive group can cap the growing polymer chains. | Purify the monomers before use to remove any monofunctional impurities. |
| Precipitation of Growing Chains: The polymer may precipitate out of the solution before high molecular weight is achieved. | Choose a solvent in which the polymer is soluble throughout the reaction. |
| Side Reactions: Elimination reactions can terminate chain growth. | Optimize the reaction conditions (e.g., lower temperature, appropriate base) to minimize elimination. |
Issue 3: Polymer Discoloration
Symptoms: The final polymer product has an undesirable color (e.g., yellow or brown).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Oxidation: The monomers or the resulting polymer may be susceptible to oxidation, especially at high temperatures. | Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions Leading to Chromophores: Unwanted side reactions can create colored byproducts that get incorporated into the polymer. | Optimize reaction conditions to minimize side reactions. Purify the final polymer by reprecipitation to remove colored impurities. |
| Thermal Degradation: The polymer may be degrading at the reaction temperature. | Lower the reaction temperature or reduce the reaction time. Use thermal analysis techniques like Thermogravimetric Analysis (TGA) to determine the polymer's degradation temperature. |
Experimental Protocols
General Protocol for Solution Polycondensation of this compound with a Bisphenol
This protocol provides a general procedure for the synthesis of a polyether. The specific conditions may need to be optimized for different bisphenols.
Materials:
-
This compound
-
Bisphenol (e.g., Bisphenol A)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Nitrogen or Argon gas
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet, add equimolar amounts of this compound and the bisphenol.
-
Add anhydrous potassium carbonate (2-3 moles per mole of bisphenol).
-
Add anhydrous DMF to achieve a monomer concentration of 10-20% (w/v).
-
Purge the flask with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under a positive pressure of the inert gas.
-
Maintain the reaction at this temperature for 24-48 hours. The progress of the polymerization can be monitored by observing the increase in the viscosity of the solution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the viscous solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Filter the precipitated polymer and wash it thoroughly with methanol and then with water to remove any inorganic salts and unreacted monomers.
-
Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is obtained.
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the polymer.[7][8]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the polymer.
Visualizations
Below are diagrams illustrating key concepts and workflows related to polymerization with this compound.
References
Technical Support Center: Purification of 1,11-Dibromoundecane by Vacuum Distillation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1,11-dibromoundecane via vacuum distillation. It includes detailed troubleshooting guides, frequently asked questions (FAQs), a comprehensive experimental protocol, and key data presented in a clear, accessible format.
Troubleshooting Guide
This guide addresses common issues encountered during the vacuum distillation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Bumping / Uncontrolled Boiling | - No or ineffective boiling chips/stir bar.[1] - Heating too rapidly. - System pressure too low for the initial temperature. | - Use a magnetic stir bar for smooth boiling; boiling chips are ineffective under vacuum.[1] - Gradually increase the heating mantle temperature. - Ensure the vacuum is applied before heating begins.[2] |
| Inability to Reach Desired Vacuum | - Leaks in the glassware joints. - Degraded vacuum pump oil. - Inadequate vacuum pump capacity. - Leaky tubing or connections. | - Ensure all glass joints are properly greased and sealed.[1] - Check and, if necessary, change the vacuum pump oil. - Confirm the pump is rated for the desired vacuum level. - Use thick-walled vacuum tubing and check for any cracks or loose connections. |
| Product Not Distilling at Expected Temperature | - Inaccurate pressure reading. - Thermometer bulb placed incorrectly. - Presence of non-volatile impurities. - System pressure is higher than indicated. | - Calibrate or check the manometer. - The top of the thermometer bulb should be level with the bottom of the sidearm of the distillation head. - Consider a pre-purification step if significant non-volatile impurities are present. - Check for leaks in the system. |
| Product Appears Discolored (Yellow/Brown) | - Thermal decomposition of this compound.[3] - Presence of impurities that are sensitive to heat. | - Lower the distillation temperature by achieving a lower vacuum. - Minimize the time the compound is exposed to high temperatures. - Ensure the heating mantle is not set to an excessively high temperature. |
| Flooding of the Distillation Column | - Excessive heating rate causing a high boil-up rate. - High concentration of volatile impurities. | - Reduce the heating mantle temperature. - If a significant amount of low-boiling impurities is present, consider a two-step distillation: first to remove volatiles at a lower temperature and higher pressure, then the main fraction. |
| No Distillate is Collected | - Insufficient heating. - Condenser temperature is too low, causing the product to solidify. - A significant leak in the vacuum system. | - Gradually increase the heating mantle temperature. - For high-melting point compounds, it may be necessary to use a condenser with warmer water or no cooling. However, for this compound, standard cooling should be sufficient. - Re-check all seals and connections for leaks. |
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound under vacuum?
The boiling point of this compound is dependent on the pressure. Below is a table of reported boiling points at various pressures. You can use a pressure-temperature nomograph to estimate the boiling point at your specific vacuum level.
| Pressure (mmHg) | Boiling Point (°C) |
| 18 | 190-192 |
| Estimated from nomograph | |
| 10 | ~175 |
| 5 | ~160 |
| 1 | ~135 |
Q2: How can I prevent bumping during the distillation?
Bumping, or sudden, violent boiling, is common in vacuum distillation.[1] To prevent this, it is crucial to use a magnetic stirrer and a stir bar in the distilling flask.[1][2] Boiling chips are not effective under vacuum as the trapped air that promotes smooth boiling is removed.[1]
Q3: What are the signs of thermal decomposition of this compound?
Thermal decomposition may be indicated by a darkening of the liquid in the distillation pot (turning yellow or brown) and potentially the production of gaseous byproducts, which can affect the vacuum stability. The primary decomposition pathway for similar bromoalkanes at high temperatures can involve the elimination of hydrogen bromide (HBr).
Q4: What type of vacuum pump is suitable for this distillation?
A two-stage rotary vane pump is typically sufficient to achieve the necessary vacuum (1-20 mmHg) for the distillation of this compound. Ensure the pump is properly maintained and the oil is clean.
Q5: Is it necessary to use a cold trap?
Yes, a cold trap (e.g., with dry ice/acetone or liquid nitrogen) should always be placed between the distillation apparatus and the vacuum pump. This protects the pump from corrosive vapors and volatile substances that may not be condensed by the condenser.
Experimental Protocol: Vacuum Distillation of this compound
This protocol provides a general procedure. Specific quantities and equipment may need to be adjusted based on the scale of the experiment.
Materials:
-
Crude this compound
-
Round-bottom flask (distilling flask)
-
Claisen adapter (optional, but recommended to minimize bumping into the condenser)
-
Distillation head with a thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump
-
Cold trap
-
Thick-walled vacuum tubing
-
Glass joint grease
-
Lab jack
Procedure:
-
Glassware Preparation: Ensure all glassware is clean, dry, and free of cracks.
-
Assembly:
-
Place a magnetic stir bar in the round-bottom flask.
-
Add the crude this compound to the flask, filling it to no more than two-thirds of its volume.
-
Assemble the distillation apparatus as shown in the workflow diagram below. Lightly grease all ground glass joints to ensure a good seal.
-
Position the thermometer correctly: the top of the bulb should be even with the bottom of the side arm of the distillation head.
-
Connect the condenser to a water source, with water entering at the bottom and exiting at the top.
-
Connect the vacuum adapter to a cold trap, and the cold trap to the vacuum pump using thick-walled tubing.
-
-
Distillation:
-
Turn on the magnetic stirrer.
-
Turn on the cooling water to the condenser.
-
Turn on the vacuum pump to evacuate the system. Allow the pressure to stabilize.[2]
-
Once a stable vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.
-
Gradually increase the temperature until the this compound begins to boil and the vapor temperature rises.
-
Collect any low-boiling impurities in a separate receiving flask (forerun).
-
When the vapor temperature stabilizes at the expected boiling point for the given pressure, switch to a clean receiving flask to collect the pure this compound fraction.
-
Continue distillation until most of the product has been collected, but do not distill to dryness.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool to room temperature.[2]
-
Slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump.
-
Turn off the condenser water and the stirrer.
-
Disassemble the apparatus.
-
Visualizations
Caption: Experimental workflow for the vacuum distillation of this compound.
Caption: A logical flowchart for troubleshooting common vacuum distillation issues.
References
Preventing cyclization side products with 1,11-Dibromoundecane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,11-dibromoundecane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of cyclization side products and optimize your synthetic routes.
Troubleshooting Guide: Preventing Cyclization
Problem: My reaction with this compound is producing a significant amount of a cyclic side product at the expense of my desired intermolecular product (e.g., polymer or bis-substituted compound).
Core Principle: The formation of cyclic products from bifunctional linear molecules like this compound is an intramolecular process. To favor the desired intermolecular reaction, it is crucial to employ conditions that promote interaction between different molecules rather than between the two ends of the same molecule. The primary strategy to achieve this is the use of high dilution conditions .
Troubleshooting Steps:
-
Reduce Reactant Concentration: This is the most critical factor. Intramolecular reactions are less dependent on concentration than intermolecular reactions. By lowering the concentration of this compound and your other reactant, you decrease the probability of the two ends of the same dibromoalkane chain reacting with a nucleophile in succession.
-
Employ Slow Addition (Syringe Pump): Instead of adding all reactants at once, use a syringe pump to introduce the this compound and/or the nucleophile to the reaction mixture over an extended period. This technique, often referred to as "pseudo-high dilution," maintains a very low instantaneous concentration of the reactants, thereby favoring the intermolecular pathway.
-
Optimize Solvent Choice: The choice of solvent can influence the conformation of the this compound chain. A solvent that promotes a more extended conformation can reduce the likelihood of the two ends of the chain coming into proximity for cyclization. While specific solvent effects are reaction-dependent, polar aprotic solvents like DMF or acetonitrile are commonly used in these types of reactions.
-
Consider the Nature of the Nucleophile and Base: The reactivity of the nucleophile and the strength of the base can impact the reaction rate. A highly reactive nucleophile will quickly react with one end of the dibromoundecane. If the subsequent intramolecular reaction is slow, this can provide more opportunity for the second intermolecular reaction to occur.
-
Temperature Control: The effect of temperature can be complex. While higher temperatures generally increase reaction rates, they can also provide the conformational flexibility that may favor cyclization. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Logical Flowchart for Troubleshooting Cyclization:
Caption: Troubleshooting workflow for minimizing cyclization side products.
Frequently Asked Questions (FAQs)
Q1: What is the "high dilution principle" and how does it apply to reactions with this compound?
A1: The high dilution principle is a strategy used in organic synthesis to favor intramolecular reactions (cyclization) over intermolecular reactions (polymerization or multiple substitutions).[1] However, to prevent cyclization when the desired product is from an intermolecular reaction, the opposite is applied: the reaction is run at a concentration that is high enough to favor intermolecular reactions but not so high that it becomes difficult to control. For preventing cyclization of this compound, maintaining a low instantaneous concentration of the reactants through slow addition is a key application of this principle in reverse, effectively creating "pseudo-high dilution" conditions that favor the desired intermolecular reaction pathway.
Q2: What are typical starting concentrations to minimize cyclization of this compound?
A2: While the optimal concentration is reaction-dependent, a general starting point for reactions where intermolecular products are desired is to maintain the concentration of this compound in the reaction vessel below 0.01 M. In many reported macrocyclization syntheses, which aim to achieve the opposite outcome (favoring cyclization), concentrations are often kept below 0.005 M. Therefore, for preventing cyclization, a concentration range of 0.1 M to 0.5 M for the reactants before slow addition can be a reasonable starting point, with the slow addition ensuring the instantaneous concentration in the reaction flask remains very low.
Q3: Can the choice of base influence the yield of the cyclic product in reactions like the Williamson ether synthesis?
A3: Yes, the base can have a significant impact. In a Williamson ether synthesis, a strong, non-nucleophilic base is required to deprotonate the alcohol to form the alkoxide. The choice of base can affect the rate of both the desired intermolecular reaction and the undesired intramolecular cyclization. For instance, using a bulky base might sterically hinder the intermolecular reaction, potentially giving the molecule more time to adopt a conformation suitable for intramolecular cyclization. Common bases used in such reactions include sodium hydride (NaH) and potassium carbonate (K2CO3). The optimal base should be determined empirically for each specific reaction.
Q4: Are there any specific examples of reaction conditions that have successfully minimized cyclization with this compound?
A4: Yes, in the synthesis of polymers and other long-chain molecules, researchers have successfully minimized cyclization. For example, in the synthesis of certain polyethers, this compound has been reacted with bisphenols under phase-transfer catalysis conditions, which can favor intermolecular polymerization over intramolecular cyclization. The key is to maintain a high local concentration of the growing polymer chain ends relative to the unreacted monomers.
Quantitative Data Summary
The following table summarizes the general relationship between reaction conditions and the likelihood of cyclization. Specific yields are highly dependent on the exact reactants and reaction setup.
| Parameter | Condition Favoring Intermolecular Reaction (Less Cyclization) | Condition Favoring Intramolecular Reaction (More Cyclization) |
| Concentration | High | Low (High Dilution) |
| Addition Rate | Fast (for bulk reaction) / Slow (for pseudo-high dilution) | Slow (to maintain high dilution) |
| Temperature | Generally Lower | Generally Higher (can increase conformational flexibility) |
| Solvent | Promotes extended conformation | Promotes folded conformation |
| Nucleophile | High reactivity | Lower reactivity |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Cyclization in a Williamson Ether Synthesis
This protocol describes the synthesis of a bis-ether from a diol and this compound, aiming to minimize the formation of a cyclic ether.
Materials:
-
Diol (e.g., hydroquinone)
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
In the flask, suspend the diol (1.0 equivalent) and sodium hydride (2.2 equivalents) in anhydrous DMF (to achieve a final concentration of the diol of approximately 0.5 M).
-
In a separate flask, prepare a solution of this compound (1.05 equivalents) in anhydrous DMF.
-
Load the this compound solution into a syringe and place it on a syringe pump.
-
Heat the diol and NaH suspension to the desired reaction temperature (e.g., 60-80 °C).
-
Using the syringe pump, add the this compound solution to the reaction mixture over a period of 8-12 hours.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction to room temperature and cautiously quench the excess NaH with methanol.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired bis-ether.
Workflow for Williamson Ether Synthesis to Minimize Cyclization:
Caption: Experimental workflow for a Williamson ether synthesis designed to favor intermolecular product formation.
References
Technical Support Center: Catalyst Selection for Reactions Involving 1,11-Dibromoundecane
Welcome to the technical support center for catalyst selection in reactions involving 1,11-dibromoundecane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in synthesis?
A1: The primary challenge with this compound lies in controlling the competition between intramolecular (cyclization) and intermolecular (polymerization) reactions. Due to the long, flexible undecane chain, both reaction pathways are often viable. Achieving high yields for the desired product, whether it's a macrocycle or a difunctionalized linear product, requires careful selection of reaction conditions and catalyst systems.
Q2: How can I favor intramolecular cyclization over intermolecular polymerization?
A2: The high dilution principle is the most effective strategy to promote intramolecular reactions. This involves adding the substrate slowly to the reaction mixture, ensuring that the concentration of the reactant remains very low at all times. This low concentration statistically favors the reaction of one end of the molecule with its other end over reacting with a different molecule. Syringe pumps are often used for the slow addition of the reactant solution.
Q3: What are the most common types of reactions performed with this compound?
A3: this compound is a versatile substrate for various nucleophilic substitution and cross-coupling reactions. Common transformations include Williamson ether synthesis, Buchwald-Hartwig amination, Suzuki and Ullmann couplings for C-C bond formation, and the formation of di-Grignard reagents for subsequent reactions with electrophiles.[1][2][3][4]
Troubleshooting Guides
Williamson Ether Synthesis for Macrocyclization
Issue: Low yield of the desired macrocyclic ether and significant formation of polymeric byproducts.
| Potential Cause | Troubleshooting Step | Rationale |
| High Reactant Concentration | Implement high dilution conditions. Add the this compound and the diol/bisphenoxide reactants separately and slowly via syringe pumps to the reaction mixture containing the base. | This minimizes the probability of intermolecular reactions, which lead to polymers. |
| Inappropriate Base | Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). | A strong base is required to fully deprotonate the alcohol, creating the alkoxide nucleophile.[5] |
| Sub-optimal Catalyst | For challenging cyclizations, consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). | A PTC can facilitate the reaction between the aqueous-soluble alkoxide and the organic-soluble dibromide, increasing the reaction rate.[6][7] |
| Solvent Choice | Employ a polar aprotic solvent such as DMF or THF. | These solvents effectively solvate the cation of the alkoxide, leaving a "naked" and more reactive alkoxide anion for the SN2 reaction.[5] |
Experimental Protocol: Macrocyclic Ether Synthesis
-
Set up a reaction vessel with a reflux condenser and two syringe pumps.
-
To the vessel, add the chosen base (e.g., NaH) and anhydrous solvent (e.g., THF).
-
Prepare two separate solutions: one of this compound in the reaction solvent and another of the diol in the same solvent.
-
Using the syringe pumps, add both solutions dropwise to the reaction vessel over a period of several hours (e.g., 8-12 hours).
-
After the addition is complete, allow the reaction to stir at the appropriate temperature until completion, monitoring by TLC or GC-MS.
-
Quench the reaction carefully, followed by standard aqueous workup and purification by column chromatography.
Buchwald-Hartwig Amination for N-Containing Macrocycles
Issue: Incomplete conversion, low yield of the macrocycle, or formation of hydrodehalogenation byproducts.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | Use a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[8] | These ligands stabilize the palladium center and promote the reductive elimination step, which can be slow for alkyl halides. |
| Incorrect Base | A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. | The choice of base is critical and can influence the rate and efficiency of the catalytic cycle.[9] |
| Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the rate, they can also lead to catalyst decomposition. | A balance must be struck to ensure efficient catalysis without degrading the catalyst. |
| Oxygen Contamination | Thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. | Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. |
Experimental Protocol: Intramolecular Buchwald-Hartwig Amination
-
To an oven-dried flask, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Prepare a solution of the linear diamine precursor (formed from the reaction of a suitable amine with this compound) in the degassed solvent.
-
Slowly add the precursor solution to the catalyst mixture via syringe pump over an extended period.
-
Heat the reaction to the optimized temperature and monitor its progress.
-
After completion, cool the reaction, filter off the catalyst, and purify the product.
Di-Grignard Reagent Formation from this compound
Issue: Failure to initiate the Grignard reaction or low yield of the di-Grignard reagent due to Wurtz-type coupling.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Magnesium Surface | Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] | This removes the passivating magnesium oxide layer from the surface of the metal. |
| Presence of Moisture | Ensure all glassware is rigorously flame-dried or oven-dried, and use anhydrous solvents (e.g., THF or diethyl ether). | Grignard reagents are extremely sensitive to water and will be quenched by even trace amounts.[10] |
| Intermolecular Coupling | Add the this compound solution slowly and at a high dilution to the activated magnesium. | This minimizes the concentration of the initially formed mono-Grignard reagent, reducing the likelihood of it reacting with another molecule of the dibromide.[1] |
| Reaction Temperature | Maintain a gentle reflux during the addition of the dibromide. | This helps to sustain the reaction once it has initiated. |
Experimental Protocol: Di-Grignard Reagent Formation
-
Set up an oven-dried three-necked flask with a reflux condenser, a dropping funnel, and an inert gas inlet.
-
Place magnesium turnings in the flask and activate them with a small amount of iodine until the color fades.
-
Add a small amount of a dilute solution of this compound in anhydrous THF to initiate the reaction, which is indicated by gentle bubbling and a cloudy appearance.
-
Once initiated, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete formation of the di-Grignard reagent. The resulting solution can then be used in subsequent reactions.
Data Summary
The following table summarizes typical catalysts and conditions for key reactions involving long-chain dibromoalkanes, providing a starting point for optimization with this compound.
| Reaction Type | Catalyst System | Base | Solvent | Key Considerations |
| Williamson Ether Synthesis | Phase-Transfer Catalyst (e.g., TBAB) | Strong Base (e.g., NaOH, KOH) | Biphasic (e.g., Toluene/Water) | High dilution is crucial for macrocyclization to avoid polymerization.[6] |
| Buchwald-Hartwig Amination | Pd Precatalyst + Bulky Phosphine Ligand (e.g., XPhos Pd G3) | Strong, Non-nucleophilic Base (e.g., NaOtBu) | Aprotic Solvent (e.g., Toluene, Dioxane) | Requires strictly anhydrous and anaerobic conditions.[8][9] |
| Suzuki Coupling | Pd Catalyst (e.g., Pd(PPh₃)₄) + Ligand | Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) | Anhydrous, Degassed Solvent (e.g., Dioxane, THF) | Primarily used for C(sp²)-C(sp³) coupling; direct coupling of alkyl bromides can be challenging.[3] |
| Ullmann Coupling | Copper(I) salt (e.g., CuI) + Ligand (e.g., phenanthroline) | Inorganic Base (e.g., K₂CO₃) | High-boiling Aprotic Solvent (e.g., DMF, NMP) | Often requires higher temperatures than palladium-catalyzed reactions.[4] |
| Di-Grignard Formation | None (Reagent Formation) | N/A | Anhydrous Ether (e.g., THF, Et₂O) | Requires magnesium activation and strict exclusion of water and air.[1] |
Visual Logic and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Macrocyclizations for medicinal chemistry: synthesis of druglike macrocycles by high-concentration Ullmann coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. 16696-65-4|this compound|BLD Pharm [bldpharm.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
1,11-Dibromoundecane stability and long-term storage issues
Welcome to the Technical Support Center for 1,11-Dibromoundecane. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and long-term storage of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dark, and dry place.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. While some suppliers recommend storage at room temperature, for extended periods, refrigeration (2-8°C) in an amber glass vial is preferable to minimize potential degradation.[2]
Q2: My previously colorless this compound has developed a yellow or brownish tint. Is it still usable?
A2: The development of a yellow or brownish color is a common indicator of degradation, particularly due to exposure to light.[3] Alkyl bromides can slowly decompose, leading to the formation of diatomic bromine (Br₂), which is brownish-red in color. While a slight discoloration may not significantly impact some applications, it is a sign of reduced purity. For sensitive reactions, it is advisable to purify the compound (e.g., by distillation or column chromatography) or use a fresh, unopened bottle.
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways for this compound include:
-
Hydrolysis: Reaction with water, which can be present in the atmosphere or as a contaminant, to form 11-bromo-1-undecanol and subsequently undecane-1,11-diol.[4]
-
Dehydrobromination: Elimination of hydrogen bromide (HBr) at elevated temperatures to yield unsaturated compounds such as 11-bromo-1-undecene.[5]
-
Photo-decomposition: Exposure to light, especially UV light, can initiate free-radical chain reactions through the homolytic cleavage of the carbon-bromine bond.[2]
Q4: How can I assess the purity of my this compound?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can detect and quantify impurities. The presence of new peaks, especially in the vinyl or alcohol regions of the ¹H NMR spectrum, can indicate degradation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the IR spectrum, such as the appearance of a broad hydroxyl (-OH) peak around 3300 cm⁻¹, could suggest hydrolysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or Low Yields in Reactions
| Potential Cause | Troubleshooting Step |
| Degraded Reagent | Assess the purity of the this compound using GC-MS or ¹H NMR (see Experimental Protocols). If significant impurities are detected, purify the reagent by vacuum distillation or column chromatography, or use a new batch. |
| Presence of Water | Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Use anhydrous solvents. |
| Incorrect Stoichiometry | If the reagent has degraded, the effective concentration will be lower than assumed. If purity is confirmed to be high, re-evaluate the stoichiometry of your reaction. |
Issue 2: Appearance of Unexpected Side Products
| Potential Cause | Troubleshooting Step |
| Hydrolysis Products | If your reaction is sensitive to alcohols, the presence of 11-bromo-1-undecanol or undecane-1,11-diol from hydrolysis could lead to side reactions. Confirm their presence with GC-MS or NMR. |
| Elimination Products | If the reaction is run at elevated temperatures, dehydrobromination may occur, leading to the formation of bromoalkenes. These can participate in unintended subsequent reactions. Analyze for the presence of C=C bonds using NMR or IR spectroscopy. |
| Reaction with Impurities | The discolored (yellow/brown) reagent may contain free bromine, which can lead to unwanted bromination of other species in your reaction mixture. |
Factors Affecting Stability of this compound
The stability of this compound is influenced by several environmental factors. The following table summarizes these factors and mitigation strategies.
| Factor | Effect on Stability | Mitigation Strategy |
| Temperature | Elevated temperatures accelerate the rates of hydrolysis and dehydrobromination. | Store at recommended low temperatures (e.g., 2-8°C). Avoid repeated freeze-thaw cycles. |
| Light (UV) | Promotes the homolytic cleavage of the C-Br bond, initiating free-radical chain reactions and causing discoloration.[2] | Store in amber glass vials or in the dark. Use UV-blocking containers for light-sensitive applications. |
| Moisture (Water) | Acts as a nucleophile, leading to the formation of alcohol impurities through hydrolysis.[2] | Store in a tightly sealed container in a dry environment (e.g., desiccator). Handle under an inert atmosphere. |
| Oxygen | Can participate in radical-mediated oxidation, especially if initiated by light. | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Contaminants | Acids or bases can catalyze hydrolysis and elimination reactions. Metal impurities can also promote decomposition. | Ensure storage containers are clean and free from contaminants. Use high-purity solvents and reagents in reactions. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., hexane or ethyl acetate).
-
GC Method:
-
Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Integrate the peak area of this compound and any impurity peaks. Identify impurities based on their mass spectra by comparing them to a spectral library or by interpretation of fragmentation patterns.
Protocol 2: Stability Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard with a sharp, isolated peak (e.g., 1,3,5-trimethoxybenzene).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Analysis:
-
Purity Calculation: Compare the integral of the this compound peaks (e.g., the triplet at ~3.4 ppm for the -CH₂Br protons) to the integral of the internal standard.
-
Impurity Identification: Look for characteristic peaks of potential degradation products:
-
11-bromo-1-undecanol: A triplet at ~3.6 ppm (-CH₂OH).
-
Undec-1-ene-11-bromide (from dehydrobromination): Peaks in the vinyl region (~4.9-5.8 ppm).
-
-
-
Long-Term Study: Store the bulk sample under the desired conditions and repeat the NMR analysis at regular intervals to monitor changes in purity.
Visualizations
Caption: Factors influencing the stability and degradation of this compound.
Caption: Troubleshooting workflow for experiments using this compound.
References
Minimizing byproducts in the synthesis of 1,11-Dibromoundecane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing byproducts during the synthesis of 1,11-dibromoundecane from 1,11-undecanediol.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of brominating agent. - Formation of significant amounts of byproducts. | - Increase reaction time or temperature (monitor for byproduct formation). - Ensure the reaction is heated to reflux effectively. - Use a slight excess of the brominating agent (e.g., 2.1-2.2 equivalents of HBr). - Optimize reaction conditions to minimize side reactions (see below). |
| Presence of Unreacted 1,11-Undecanediol | - Insufficient reaction time or temperature. - Inefficient mixing. | - Prolong the reaction time and ensure the mixture is at a consistent reflux. - Use vigorous stirring to ensure proper mixing of the biphasic system, especially if using aqueous HBr. |
| Formation of a Water-Insoluble Oily Layer that is not the Product | - Formation of polymeric byproducts. - Intermolecular etherification. | - Maintain a sufficiently high concentration of the brominating agent to favor the desired reaction. - Consider using a phase-transfer catalyst to improve the reaction rate and selectivity. |
| Product Contaminated with 1-Bromo-11-undecanol | - Incomplete conversion of the intermediate monobrominated species. | - Increase the reaction time and/or the amount of brominating agent. - Ensure efficient removal of water if using a method that requires it (though some methods work well without a Dean-Stark trap). |
| Evidence of Elimination Byproducts (Alkenes) | - Reaction temperature is too high. - Use of a strong, non-nucleophilic base during workup. | - Carefully control the reaction temperature; avoid excessive heating. - During workup, use a mild base (e.g., sodium bicarbonate) for neutralization and avoid strong bases like sodium hydroxide if elimination is a concern. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from 1,11-undecanediol?
A1: The primary byproducts are typically 1-bromo-11-undecanol (from incomplete reaction), bis(11-bromoundecyl) ether (from intermolecular reaction between the product and the starting material or intermediate), and potentially small amounts of elimination products (undecenylbromides). Polymeric materials can also form under certain conditions.
Q2: How can I minimize the formation of the ether byproduct?
A2: Minimizing the formation of bis(11-bromoundecyl) ether can be achieved by:
-
Maintaining a high concentration of the brominating agent: This ensures that the hydroxyl groups are more likely to react with the brominating agent rather than another alcohol moiety.
-
Controlling the reaction temperature: While higher temperatures can increase the reaction rate, they can also favor side reactions. It is important to find the optimal temperature for the specific protocol.[1]
-
Using a phase-transfer catalyst (PTC): A PTC can facilitate the transfer of the bromide nucleophile to the organic phase, increasing the rate of the desired substitution reaction and potentially reducing the likelihood of intermolecular side reactions.
Q3: What is the role of a phase-transfer catalyst (PTC) in this synthesis, and which one should I use?
A3: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports the bromide anion from the aqueous phase (if using aqueous HBr) to the organic phase where the diol is dissolved. This increases the effective concentration of the nucleophile in the organic phase, accelerating the reaction and often improving the yield and selectivity. TBAB is a commonly used and effective PTC for this type of reaction.
Q4: I am seeing a significant amount of 1-bromo-11-undecanol in my crude product. How can I drive the reaction to completion?
A4: The presence of the monobrominated intermediate suggests the reaction has not gone to completion. To improve the yield of the dibrominated product, you can:
-
Increase the reaction time.
-
Use a larger excess of the brominating agent (e.g., increase from 2.1 to 2.5 equivalents of HBr).
-
Ensure efficient mixing to maximize the contact between the reactants, especially in a biphasic system.
Q5: Is it necessary to remove water from the reaction mixture?
A5: This depends on the specific protocol. Some methods for the bromination of diols with aqueous HBr in a solvent like toluene have shown that azeotropic removal of water can actually decrease selectivity for the dibrominated product.[2] It is often sufficient to heat the biphasic mixture to reflux with vigorous stirring.
Experimental Protocols
Method 1: Synthesis using Aqueous Hydrobromic Acid
This method is based on procedures for the bromination of long-chain diols.
Materials:
-
1,11-Undecanediol
-
48% Aqueous Hydrobromic Acid (HBr)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,11-undecanediol (1 equivalent).
-
Add toluene (approximately 10 mL per gram of diol).
-
Add 48% aqueous HBr (2.2 equivalents).
-
Heat the mixture to reflux with vigorous stirring for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Method 2: Phase-Transfer Catalyzed Synthesis
This method can improve reaction rates and yields.
Materials:
-
1,11-Undecanediol
-
48% Aqueous Hydrobromic Acid (HBr)
-
Toluene
-
Tetrabutylammonium bromide (TBAB)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Combine 1,11-undecanediol (1 equivalent), toluene, and 48% aqueous HBr (2.2 equivalents) in a round-bottom flask with a reflux condenser and magnetic stirrer.
-
Add TBAB (0.05-0.1 equivalents).
-
Heat the mixture to reflux with vigorous stirring for 12-24 hours, monitoring the reaction progress.
-
Follow steps 5-8 from Method 1 for workup and purification.
Data Presentation
The following table summarizes typical yields and byproduct distribution for the synthesis of α,ω-dibromoalkanes from the corresponding diols under various conditions. Note that specific values for this compound may vary.
| Method | Brominating Agent | Catalyst | Typical Yield (%) | Major Byproducts |
| Aqueous HBr/Toluene | 48% HBr | None | 75-85 | 1-Bromo-11-undecanol, bis(11-bromoundecyl) ether |
| Phase-Transfer Catalysis | 48% HBr | TBAB | 85-95 | 1-Bromo-11-undecanol (reduced), bis(11-bromoundecyl) ether (reduced) |
| PBr₃ in Ether | PBr₃ | None | 80-90 | Phosphorus-containing byproducts, potential for ethers |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Signaling Pathway: Byproduct Formation
Caption: Pathways for byproduct formation in diol bromination.
References
Validation & Comparative
Unveiling the Impact of a Single Carbon: A Comparative Guide to Polymers from 1,11-Dibromoundecane and 1,12-Dibromododecane
For researchers and professionals in polymer science and drug development, the choice of monomer is a critical decision that dictates the final properties of a polymer. This guide provides a detailed comparison of polymers synthesized from 1,11-dibromoundecane and 1,12-dibromododecane, highlighting the significant influence of a single additional carbon atom in the monomer backbone.
The seemingly minor difference between an odd (11) and an even (12) number of methylene units in the α,ω-dibromoalkane monomers gives rise to distinct macroscopic properties in the resulting polymers. This phenomenon, known as the "odd-even effect," is a well-documented principle in polymer chemistry and is attributed to differences in polymer chain packing and crystal structure.
Executive Summary of Polymer Property Comparison
Polymers derived from 1,12-dibromododecane (C12, even-numbered chain) generally exhibit superior thermal and mechanical properties compared to their counterparts made from this compound (C11, odd-numbered chain). The more efficient chain packing in even-numbered polyamides leads to higher crystallinity, which in turn enhances properties such as melting point, tensile strength, and elastic modulus.
| Property | Polymer from this compound (C11 - Odd) | Polymer from 1,12-Dibromododecane (C12 - Even) |
| Melting Point (Tm) | Lower | Higher |
| Glass Transition Temp. (Tg) | Generally Lower | Generally Higher |
| Crystallinity | Lower | Higher |
| Tensile Strength | Lower | Higher |
| Elastic Modulus | Lower | Higher |
| Water Absorption | Potentially Higher | Potentially Lower |
This table provides a qualitative comparison based on the established principles of the odd-even effect and analogous data from polyamide systems.
The Odd-Even Effect: A Deeper Look
The odd-even effect is a direct consequence of the conformational arrangements of the polymer chains in the crystalline state. Polymer chains with an even number of methylene units between functional groups can adopt a more planar, all-trans conformation, allowing for more efficient packing and stronger intermolecular forces (e.g., hydrogen bonding in polyamides). In contrast, chains with an odd number of methylene units often exhibit a less ordered, "kinked" conformation, which disrupts crystal packing and reduces intermolecular interactions.
Caption: Logical flow of the odd-even effect on polymer properties.
Experimental Data: A Case Study with Polyamides
| Property | Polyamide 11 (PA11) | Polyamide 12 (PA12) |
| Melting Point (Tm) | ~190 °C | ~179 °C |
| Glass Transition Temp. (Tg) | ~42 °C | ~41 °C |
| Degree of Crystallinity (Xc) | Lower (~20-30%) | Higher (~30-40%) |
| Tensile Strength | ~55 MPa | ~50 MPa |
| Elastic Modulus | ~1200 MPa | ~1300 MPa |
| Water Absorption (at saturation) | ~1.9% | ~1.5% |
Note: The specific values can vary depending on the grade and processing conditions of the polymer.
The data for PA11 and PA12 generally align with the predictions of the odd-even effect, with PA12 exhibiting higher crystallinity and elastic modulus. The slightly lower melting point of PA12 compared to PA11 in some studies can be attributed to the specific crystal structures (α vs. γ forms) that can form in these polyamides.
Experimental Protocols
The following provides a general methodology for the synthesis of polyesters from α,ω-dibromoalkanes and a dicarboxylic acid via polycondensation. This protocol can be adapted for both this compound and 1,12-dibromododecane.
Materials:
-
α,ω-dibromoalkane (this compound or 1,12-dibromododecane)
-
Dicarboxylic acid (e.g., terephthalic acid, adipic acid)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Precipitating solvent (e.g., methanol)
Procedure:
-
Monomer and Catalyst Dissolution: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve the dicarboxylic acid and the phase-transfer catalyst in the solvent.
-
Addition of Base: Add the base to the solution and stir the mixture at a specified temperature (e.g., 80°C) for a set period (e.g., 1 hour) to form the dicarboxylate salt.
-
Polycondensation: Add the α,ω-dibromoalkane to the reaction mixture. Continue stirring at the elevated temperature for several hours (e.g., 8-24 hours) to allow for polymerization to occur.
-
Polymer Precipitation: After the reaction is complete, cool the mixture to room temperature and pour it into a stirred excess of the precipitating solvent to precipitate the polyester.
-
Purification: Filter the precipitated polymer, wash it thoroughly with the precipitating solvent and then with water to remove any unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Caption: General workflow for polyester synthesis via polycondensation.
Characterization:
The synthesized polymers should be characterized using standard techniques to determine their properties:
-
Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC)
-
Chemical Structure: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Thermal Properties (Tm, Tg, Crystallinity): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
Mechanical Properties: Tensile testing using a universal testing machine.
Conclusion
The choice between this compound and 1,12-dibromododecane as a monomer will have a predictable and significant impact on the resulting polymer's properties. The odd-even effect dictates that polymers derived from the C12 monomer will likely exhibit higher crystallinity, thermal stability, and mechanical strength due to more efficient polymer chain packing. Researchers and drug development professionals should consider these inherent differences when designing polymers for specific applications where properties such as thermal resistance, mechanical integrity, and degradation rates are critical. While direct comparative data is limited, the principles of the odd-even effect, supported by analogous systems like PA11 and PA12, provide a robust framework for monomer selection.
Comparative Study of α,ω-Dihaloalkanes in Polyether Synthesis: A Guide for Researchers
A detailed analysis of the performance of α,ω-dichloroalkanes, α,ω-dibromoalkanes, and α,ω-diiodoalkanes in Williamson polyether synthesis reveals significant differences in reactivity, yield, and resulting polymer characteristics. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to aid in the selection of the most suitable dihaloalkane for their specific polyether synthesis needs.
The synthesis of polyethers via the Williamson ether synthesis, a nucleophilic substitution reaction between an alkoxide and an alkyl halide, is a cornerstone of polymer chemistry. In this polycondensation reaction, α,ω-dihaloalkanes serve as electrophilic monomers that react with diols in the presence of a base. The choice of the halogen in the α,ω-dihaloalkane profoundly impacts the reaction kinetics and the properties of the resulting polyether.
Performance Comparison of α,ω-Dihaloalkanes
The reactivity of α,ω-dihaloalkanes in the Williamson polyether synthesis follows the established trend for SN2 reactions, with the reactivity order being I > Br > Cl . This is attributed to the bond strength between the carbon and the halogen atom, where the C-I bond is the weakest and most easily cleaved, making α,ω-diiodoalkanes the most reactive.
| α,ω-Dihaloalkane | Leaving Group Ability | Reactivity | Polymer Yield | Molecular Weight | Cost |
| α,ω-Dichloroalkane | Good | Lowest | Generally Lower | Lower | Lowest |
| α,ω-Dibromoalkane | Better | Intermediate | Higher | Higher | Intermediate |
| α,ω-Diiodoalkane | Best | Highest | Highest | Highest | Highest |
This table provides a qualitative comparison based on established principles of nucleophilic substitution reactions.
Experimental evidence consistently demonstrates that α,ω-dibromoalkanes and α,ω-diiodoalkanes provide higher yields and lead to polyethers with higher molecular weights compared to their dichloro- counterparts under similar reaction conditions. The enhanced reactivity of bromo- and iodo- derivatives allows for polymerization to proceed more efficiently, resulting in longer polymer chains. While α,ω-diiodoalkanes offer the highest reactivity, their higher cost and potential for side reactions often make α,ω-dibromoalkanes a more practical choice for many applications, balancing reactivity and cost-effectiveness. α,ω-dichloroalkanes, being the most economical, may be suitable for applications where high molecular weights are not critical.
Experimental Protocols
The following section outlines a general experimental protocol for the synthesis of polyethers from α,ω-dihaloalkanes and a diol, such as bisphenol A, under phase-transfer catalysis (PTC) conditions. PTC is a widely used technique in polyether synthesis as it facilitates the reaction between the water-soluble alkoxide and the organic-soluble dihaloalkane.[1]
Materials:
-
α,ω-Dihaloalkane (e.g., 1,6-dibromohexane)
-
Diol (e.g., Bisphenol A)
-
Sodium Hydroxide (NaOH)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)
-
Organic Solvent (e.g., Toluene or Chlorobenzene)
-
Deionized Water
General Procedure:
-
Preparation of the Aqueous Phase: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve sodium hydroxide in deionized water to create a concentrated aqueous solution.
-
Addition of Diol and Catalyst: To the aqueous solution, add the diol and the phase-transfer catalyst. Stir the mixture vigorously to form the alkoxide of the diol.
-
Addition of the Organic Phase: In a separate flask, dissolve the α,ω-dihaloalkane in the organic solvent.
-
Polycondensation Reaction: Add the organic solution of the α,ω-dihaloalkane to the vigorously stirred aqueous mixture. Heat the reaction mixture to the desired temperature (typically 80-100 °C) and maintain for several hours. The progress of the polymerization can be monitored by measuring the viscosity of the reaction mixture.
-
Isolation of the Polymer: After the desired reaction time, cool the mixture to room temperature. Separate the organic layer and wash it several times with water to remove the catalyst and any remaining salts.
-
Purification: Precipitate the polymer by pouring the organic solution into a non-solvent such as methanol. Filter the precipitated polymer and dry it under vacuum at an elevated temperature.
Note: The specific reaction conditions (temperature, time, catalyst concentration, and solvent) will need to be optimized depending on the specific diol and α,ω-dihaloalkane used.
Visualization of the Synthetic Pathway
The Williamson ether synthesis for polyether formation can be visualized as a step-growth polymerization process.
References
A Comparative Guide to Purity Validation of 1,11-Dibromoundecane: GC-MS vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount for the synthesis of well-defined molecules and for ensuring reproducible experimental outcomes. 1,11-Dibromoundecane, a key bifunctional alkylating agent, is utilized in the synthesis of a variety of compounds, including polymers and pharmaceutical intermediates. The presence of impurities can lead to unwanted side reactions, decreased yields, and difficulties in product purification. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS), the gold-standard for purity assessment of volatile compounds, with other analytical techniques for the validation of this compound purity.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. While GC-MS is a powerful and widely used technique, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and basic wet chemistry tests can also provide valuable information.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (¹H NMR) Spectroscopy |
| Principle | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on mass-to-charge ratio. | Provides detailed structural information and quantitative data by measuring the magnetic properties of atomic nuclei. |
| Purity Determination | High-precision quantification based on the relative peak area of the main component. | Quantitative analysis (qNMR) by integrating the signals of the analyte against a certified internal standard. |
| Impurity Identification | Excellent for identifying and quantifying volatile organic impurities by comparing their mass spectra to spectral libraries (e.g., NIST). | Can identify and quantify major impurities if their signals do not overlap with the main component's signals. |
| Sensitivity | High sensitivity, capable of detecting and quantifying trace-level impurities (ppm to ppb range).[1] | Lower sensitivity compared to GC-MS, typically in the ~0.1% range. |
| Sample Preparation | Simple dilution in a volatile solvent. | Dissolution in a deuterated solvent, may require an internal standard for quantification. |
| Analysis Time | Typically 20-40 minutes per sample. | Typically 5-15 minutes per sample. |
| Key Advantages | High resolution for separating closely related compounds and definitive identification of unknown volatile impurities.[2] | Provides unambiguous structural confirmation of the main component and impurities. |
| Limitations | Not suitable for non-volatile impurities. Thermal degradation of labile compounds can occur in the injector. | Signal overlap can complicate spectral interpretation and quantification. Lower sensitivity for trace impurities. |
GC-MS Purity Analysis of this compound: Representative Data
A typical analysis of a high-purity batch of this compound by GC-MS would yield a chromatogram with a major peak corresponding to the product and minor peaks for any impurities. The identity of each peak is confirmed by its mass spectrum.
| Compound | Retention Time (min) | Area % | Key Mass Fragments (m/z) | Identification |
| 1-Bromoundecane | 10.8 | 0.15 | 236, 238, 157, 55, 41 | Potential Impurity |
| 1-Bromo-11-undecanol | 11.5 | 0.30 | 250, 252, 171, 69, 55 | Incomplete Reaction |
| This compound | 12.2 | 99.50 | 235, 237, 153, 155, 55, 41 | Product |
| 1,11-Diundecyl ether | 13.1 | 0.05 | 338, 227, 111, 57, 43 | Synthesis Byproduct |
Note: This data is representative. Actual retention times may vary depending on the specific GC-MS method and instrumentation.
Experimental Protocols
GC-MS Analysis of this compound
This protocol outlines a standard method for the purity analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Vortex the solution to ensure it is homogeneous.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-500 m/z.
-
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the purity of this compound as the percentage of its peak area relative to the total area of all integrated peaks.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). The characteristic isotopic pattern of bromine (M and M+2 peaks in an approximate 1:1 ratio) is a key indicator for bromine-containing compounds.
Visualizing the Workflow and Comparisons
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Experimental workflow for GC-MS purity analysis.
Caption: Comparison of GC-MS and NMR for purity analysis.
Conclusion
Both GC-MS and NMR spectroscopy are powerful techniques for assessing the purity of this compound. GC-MS excels in its high sensitivity for detecting and identifying volatile impurities, making it an indispensable tool for comprehensive impurity profiling and quality control. NMR, while less sensitive, provides invaluable structural confirmation and can be a faster method for routine purity checks where the impurity profile is already known. The selection of the most appropriate analytical method will ultimately depend on the specific requirements of the research or drug development stage.
References
A Comparative Guide to Polymers Synthesized with 1,11-Dibromoundecane
For Researchers, Scientists, and Drug Development Professionals
The long aliphatic chain of 1,11-dibromoundecane makes it a valuable monomer for the synthesis of a diverse range of polymers. Its incorporation into the polymer backbone imparts flexibility and influences key material properties. This guide provides a comparative overview of the characterization of various polymer classes synthesized using this compound, offering a valuable resource for material selection and development in research and pharmaceutical applications.
Comparison of Polymer Properties
The following table summarizes the key quantitative data for different classes of polymers synthesized using this compound as a common building block. This allows for a direct comparison of their molecular weight, thermal, and mechanical characteristics.
| Polymer Class | Co-monomer(s) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Decomposition Temp. (Td, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Polyether | 4,4'-Dihydroxybiphenyl | 15,000 - 30,000 | 1.5 - 2.5 | 80 - 100 | 180 - 220 | > 350 | Data not available | Data not available |
| Polyester | Terephthaloyl chloride | 20,000 - 40,000 | 1.8 - 2.8 | 60 - 80 | 150 - 190 | > 380 | 30 - 50 | 200 - 400 |
| Ionene | N,N,N',N'-Tetramethyl-1,6-hexanediamine | 10,000 - 25,000 | 1.6 - 2.2 | 90 - 120 | Not applicable | > 320 | 40 - 60 | 100 - 300 |
| Polyamide | 1,11-Diaminoundecane, Adipoyl chloride | 18,000 - 35,000 | 1.7 - 2.6 | 70 - 90 | 170 - 210 | > 400 | 50 - 70 | 150 - 350 |
Note: The data presented is a representative range compiled from various literature sources and may vary depending on the specific synthesis conditions and characterization methods.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of these polymers are provided below.
Polymer Synthesis: A General Overview
The synthesis of these polymers typically involves a polycondensation reaction where this compound reacts with a suitable co-monomer.
A Comparative Guide to the Reactivity of 1,10-Dibromodecane and 1,11-Dibromoundecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 1,10-dibromodecane and 1,11-dibromoundecane. The primary difference between these two long-chain α,ω-dihaloalkanes is the length of the methylene chain separating the terminal bromine atoms. This structural variance has minimal impact on intermolecular reactions but is a critical determinant in intramolecular processes such as cyclizations.
Intermolecular Reactivity
In intermolecular reactions, where the two bromine atoms react with separate external reagents, 1,10-dibromodecane and this compound exhibit nearly identical reactivity. The additional methylene group in this compound has a negligible electronic effect on the carbon-bromine bond at the termini of the molecule.
Both molecules readily undergo nucleophilic substitution reactions, predominantly via an SN2 mechanism, especially with primary alkyl halides like these. In this type of reaction, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion.[1] The rate of these reactions is primarily influenced by the nature of the nucleophile, the solvent, and the temperature, rather than the one-carbon difference in chain length between the two dibromides.
General Nucleophilic Substitution Reaction:
Br-(CH₂)n-Br + 2 Nu⁻ → Nu-(CH₂)n-Nu + 2 Br⁻
(Where n=10 for 1,10-dibromodecane and n=11 for this compound, and Nu⁻ is a nucleophile)
Intramolecular Reactivity and Cyclization
The most significant difference in reactivity between 1,10-dibromodecane and this compound is observed in intramolecular reactions, where the two ends of the same molecule react to form a cyclic product. The success and rate of such cyclization reactions are highly dependent on the chain length, which influences the probability of the reactive ends encountering each other.
The formation of large rings (macrocycles) is an entropically disfavored process. As the chain length increases, the number of possible conformations also increases, reducing the probability of the molecule adopting a conformation where the two ends are in proximity for reaction. However, the formation of very large rings can be favored by working at high dilution, which minimizes competing intermolecular reactions.
Data Presentation
The following table summarizes the key physical properties of 1,10-dibromodecane and this compound.
| Property | 1,10-Dibromodecane | This compound |
| CAS Number | 4101-68-2[2] | 16696-65-4 |
| Molecular Formula | C₁₀H₂₀Br₂[2] | C₁₁H₂₂Br₂ |
| Molecular Weight | 300.07 g/mol [2] | 314.10 g/mol |
| Melting Point | 25-27 °C[2] | -10.6 °C |
| Boiling Point | 160 °C at 15 mmHg[2] | 190-192 °C at 18 mmHg |
| Density | 1.335 g/mL at 25 °C[2] | 1.335 g/mL at 25 °C |
Experimental Protocols
General Protocol for Intermolecular Nucleophilic Substitution (Exemplified by Williamson Ether Synthesis)
This protocol describes a general procedure for the synthesis of a di-ether from a dibromoalkane and an alkoxide.
Materials:
-
1,10-Dibromodecane or this compound
-
Sodium ethoxide (or other desired alkoxide)
-
Anhydrous ethanol (or other suitable solvent)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware for reflux, extraction, and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (2.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add the dibromoalkane (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure di-ether.
Mandatory Visualization
Caption: SN2 mechanism for nucleophilic substitution.
Caption: A typical experimental workflow for synthesis.
References
The Role of 1,11-Dibromoundecane in Tailoring Polymer Architectures: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of linking agent in polymer synthesis is a critical determinant of the final material's properties and performance. Among the various options, 1,11-dibromoundecane, a long-chain α,ω-dihaloalkane, offers a unique combination of flexibility and reactivity, enabling its use in a diverse range of polymer architectures, from simple linear chains to complex branched and cross-linked networks. This guide provides a comprehensive comparison of this compound's performance against shorter-chain alternatives, supported by experimental data and detailed protocols to inform its application in materials science and drug delivery.
Linear Polymer Architectures: The Impact of Spacer Length
In the synthesis of linear polymers, such as polyesters and polyamides, the length of the aliphatic spacer unit plays a pivotal role in dictating the material's thermal and mechanical properties. The undecamethylene (-(CH₂)₁₁-) chain of this compound imparts significant flexibility to the polymer backbone.
Comparative Performance in Polyesters and Polyamides
Experimental studies have shown that increasing the length of the methylene spacer in polyesters and polyamides generally leads to a decrease in melting point (Tm) and glass transition temperature (Tg). This is attributed to the reduced density of cohesive functional groups (e.g., esters, amides) and increased chain flexibility. For instance, polyamides synthesized with longer diamine chains exhibit lower melting points and reduced water absorption.[1]
| Polymer Type | Dihaloalkane Spacer | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Melting Temperature (Tm, °C) | Glass Transition Temperature (Tg, °C) | Tensile Strength (MPa) |
| Polyamide | 1,6-Dibromohexane | - | - | 225 | 65 | High |
| Polyamide | 1,8-Dibromooctane | - | - | 200-210 | - | - |
| Polyamide | This compound | - | - | 178-185 | 30-35 | Moderate |
| Polyester | 1,6-Dibromohexane | - | - | 55-60 | -50 to -40 | - |
| Polyester | This compound | - | - | Lower than C6 | Lower than C6 | Lower |
Note: The data presented is a compilation from various sources and direct comparative studies under identical conditions are limited. The values for shorter chain dihaloalkanes are provided for general comparison.
The long aliphatic chain of this compound can also influence the crystalline structure of the resulting polymer. In some cases, the long methylene sequences can lead to a solid-state structure dominated by van der Waals interactions between the hydrocarbon segments, akin to polyethylene.
Experimental Protocol: Synthesis of a Linear Polyamide
This protocol describes a general method for the synthesis of a linear polyamide via polycondensation, which can be adapted for this compound.
Materials:
-
This compound
-
Hexamethylenediamine
-
Sodium carbonate (Na₂CO₃)
-
N-methyl-2-pyrrolidone (NMP)
-
Antioxidant (e.g., Irganox 1098)
Procedure:
-
A mixture of hexamethylenediamine, sodium carbonate, NMP, and an antioxidant is charged into a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.
-
The mixture is heated to a specific temperature (e.g., 150 °C) under a nitrogen atmosphere to facilitate the dissolution of the reactants.
-
This compound is then added dropwise to the reaction mixture.
-
The polymerization is carried out at an elevated temperature (e.g., 180-220 °C) for several hours.
-
The resulting polymer is isolated by precipitation in a non-solvent (e.g., water or methanol), followed by washing and drying under vacuum.
Branched and Star Polymer Architectures: A Core-Linking Approach
This compound can be employed in the synthesis of more complex polymer architectures, such as branched and star-shaped polymers. In a "core-first" approach for star polymers, a multifunctional core can be reacted with an excess of a difunctional monomer, like this compound, to form a multi-arm initiator, from which polymer arms can be grown.
While specific quantitative data directly comparing this compound with other linkers in star polymer synthesis is scarce, the longer, more flexible undecane chain can potentially lead to a less sterically hindered reaction core, facilitating the attachment of a higher number of polymer arms.
Experimental Protocol: Conceptual Synthesis of a Star Polymer
This protocol outlines a conceptual "arm-first" method for synthesizing a star-shaped polymer where this compound acts as a linking agent for pre-synthesized polymer arms.
Materials:
-
Living polymer chains with reactive end-groups (e.g., carboxylate-terminated polystyrene)
-
This compound
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Catalyst (if required for the specific coupling chemistry)
Procedure:
-
Synthesize linear polymer "arms" with reactive end-groups using a controlled polymerization technique (e.g., anionic polymerization).
-
Dissolve the purified polymer arms in a suitable solvent under an inert atmosphere.
-
Add this compound to the solution of the living polymer chains. The stoichiometry is controlled to favor the linking of multiple arms.
-
Allow the reaction to proceed at a suitable temperature to ensure the coupling of the polymer arms to the dibromoalkane linker, forming the star-shaped polymer.
-
Isolate and purify the star polymer to remove any unreacted linear chains or smaller aggregates.
References
Spectroscopic analysis to confirm the structure of 1,11-Dibromoundecane derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of aliphatic compounds such as 1,11-dibromoundecane and its derivatives is paramount for ensuring the integrity of subsequent research and development. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to elucidate the structure of this compound. Detailed experimental protocols and data interpretation are presented to support accurate structural analysis.
The structural integrity of precursor molecules is a critical checkpoint in chemical synthesis. In the case of long-chain aliphatic compounds like this compound, a common building block, spectroscopic analysis provides the necessary evidence for structural confirmation. This guide compares the utility of ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy in verifying the structure of this compound.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.40 | Triplet | 4H | Br-CH₂ -(CH₂)₉-CH₂-Br |
| ~1.85 | Quintet | 4H | Br-CH₂-CH₂ -(CH₂)₇-CH₂-CH₂-Br |
| ~1.41 | Multiplet | 4H | Br-(CH₂)₂-CH₂ -(CH₂)₅-CH₂ -(CH₂)₂-Br |
| ~1.28 | Multiplet | 10H | Br-(CH₂)₃-(CH₂ )₅-(CH₂)₃-Br |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1][2]
| Chemical Shift (δ) ppm | Assignment |
| ~33.9 | C H₂-Br |
| ~32.8 | Br-CH₂-C H₂ |
| ~29.4 | Br-(CH₂)₂-C H₂ |
| ~28.7 | Br-(CH₂)₃-C H₂ |
| ~28.1 | Br-(CH₂)₄-C H₂ |
| ~26.9 | Br-(CH₂)₅-C H₂ |
Table 3: Mass Spectrometry Data for this compound [3]
| m/z | Interpretation |
| 312, 314, 316 | Molecular Ion [M]⁺, [M+2]⁺, [M+4]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 233, 235 | [M-Br]⁺ |
| 155 | [M-2Br]⁺ (loss of both bromine atoms) |
| 55, 41, 69 | Common alkyl chain fragmentation |
Table 4: FT-IR Spectroscopic Data for this compound [4]
| Wavenumber (cm⁻¹) | Vibration Mode |
| 2925-2850 | C-H stretching (alkane) |
| 1465 | C-H bending (scissoring) |
| 725 | C-H rocking (long chain alkane) |
| 645 | C-Br stretching |
Experimental Workflow
The structural confirmation of this compound derivatives follows a logical workflow, beginning with synthesis and purification, followed by a suite of spectroscopic analyses to confirm the final structure.
Caption: Workflow for synthesis, purification, and spectroscopic confirmation.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent should ensure good solubility of the compound and have minimal interfering signals. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 10-100 µg/mL in the same solvent. If necessary, add a small amount of formic acid to aid in ionization for electrospray ionization (ESI).
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. For a volatile and thermally stable compound like this compound, Electron Ionization (EI) is a suitable method. For more sensitive derivatives, ESI may be preferred. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the liquid sample directly onto the ATR crystal. If the sample is a solid, place a small amount of the powder or film onto the crystal and apply pressure using the instrument's clamp to ensure good contact.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Comparative Analysis of Spectroscopic Data
-
¹H NMR vs. ¹³C NMR: ¹H NMR provides information on the electronic environment of protons and their connectivity through spin-spin coupling, which is invaluable for determining the immediate neighbors of a given proton. For this compound, the triplet at ~3.40 ppm is characteristic of the -CH₂-Br protons, and its coupling to the adjacent methylene group confirms this assignment. In contrast, ¹³C NMR provides a direct count of the number of unique carbon environments. For the symmetric this compound, six distinct carbon signals are expected, which is a key confirmation of its structure.
-
Mass Spectrometry for Molecular Weight and Halogen Presence: The primary role of mass spectrometry in this context is to confirm the molecular weight of the compound. A key feature for bromo-derivatives is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The presence of two bromine atoms in this compound results in a characteristic M, M+2, and M+4 pattern for the molecular ion, providing unambiguous evidence for the number of bromine atoms.
-
FT-IR for Functional Group Identification: FT-IR is particularly useful for identifying the presence or absence of specific functional groups. For this compound, the spectrum is relatively simple, showing characteristic C-H stretching and bending vibrations for the alkane backbone and a distinct C-Br stretching frequency in the fingerprint region (~645 cm⁻¹). When analyzing derivatives, FT-IR is a quick and effective method to confirm the addition of new functional groups (e.g., a strong, broad O-H stretch for an alcohol or a sharp C≡N stretch for a nitrile).
Logical Pathway for Spectral Interpretation
The process of interpreting the combined spectroscopic data to confirm the structure of a this compound derivative is a step-wise logical process.
References
A Comparative Guide to the Quantitative Analysis of 1,11-Dibromoundecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of principal analytical techniques for the precise quantification of 1,11-Dibromoundecane, a key bifunctional alkyl halide intermediate in various synthetic processes. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and stoichiometric accuracy of subsequent reactions and final products. This document outlines detailed experimental protocols and performance characteristics of Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, enabling researchers to make informed decisions for their specific analytical needs.
Comparison of Analytical Methodologies
The choice of analytical technique for the quantification of this compound is dictated by factors such as the required sensitivity, selectivity, accuracy, and the nature of the sample matrix. Gas Chromatography, with its high resolving power, and Quantitative NMR, with its inherent primary standard characteristics, are the most suitable methods.
| Feature | Gas Chromatography (GC-FID/MS) | Quantitative ¹H-NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-ELSD) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary and mobile phase, followed by detection. | The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample. | Separation based on partitioning between a stationary and liquid mobile phase, with detection of non-volatile analytes after solvent evaporation. |
| Selectivity | High, especially with MS detection which provides mass-to-charge ratio information. | High, based on unique chemical shifts of protons in the molecule. | Moderate; depends on the chromatographic separation of the analyte from impurities. |
| Sensitivity | High (ng to pg level). | Moderate (µg to mg level). | Moderate (ng to µg level). |
| Limit of Detection (LOD) | Estimated: 0.1 - 1 µg/mL¹ | Estimated: ~10 µM¹⁰ | Estimated: 0.02 - 0.04 µg (on column)¹⁶ |
| Limit of Quantification (LOQ) | Estimated: 0.5 - 5 µg/mL¹ | Dependent on desired accuracy and experiment time.¹⁰ | Estimated: 0.04 - 0.10 µg (on column)¹⁶ |
| Linearity | Excellent (R² > 0.999) over a defined concentration range.¹² | Excellent, inherent to the technique. | Good (often requires logarithmic transformation). |
| Precision (RSD) | < 2%¹⁹ | < 1% achievable with optimized parameters. | < 5%¹⁶ |
| Accuracy (% Recovery) | Typically 95-105%¹² | High, as it can be a primary ratio method. | Typically 90-110%¹⁶ |
| Throughput | High, with autosamplers. | Moderate, due to longer acquisition times for high precision. | High, with autosamplers. |
| Primary Use Cases | Purity testing, impurity profiling, and quantification of volatile and semi-volatile compounds. | Absolute quantification, purity determination without the need for a specific reference standard of the analyte. | Analysis of non-volatile or thermally labile compounds that lack a UV chromophore. |
¹ Performance data for GC methods are based on general capabilities and data for similar long-chain alkyl halides, as specific validated data for this compound was not available. ² Performance data for qNMR is based on established principles and validation for other organic molecules, as specific validated data for this compound was not available. ³ Performance data for HPLC-ELSD is based on general capabilities for non-volatile analytes, as specific validated data for this compound was not available.
Experimental Protocols
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)
This method is ideal for assessing the purity of this compound and quantifying it in the presence of volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary Column: A non-polar column such as a DB-1ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.
GC Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on concentration).
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
FID Detector Temperature: 300 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
MS Scan Range: m/z 40-400.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate.
-
For quantitative analysis, prepare a series of calibration standards of this compound in the same solvent. An internal standard (e.g., tetracosane) can be used for improved precision.
Quantification:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.
-
The concentration of this compound in the sample is determined from the calibration curve. For purity assessment, the peak area percentage of this compound relative to the total peak area of all components is calculated.
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the absolute purity or concentration of a substance by comparing the integral of an analyte signal to the integral of a certified internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: A certified reference material with a known purity that has a simple spectrum with signals that do not overlap with the analyte signals. For this compound, suitable standards include 1,4-bis(trimethylsilyl)benzene (for non-polar solvents) or maleic acid (for more polar systems, though less suitable here). Dibromomethane can also be used as an internal standard.[1]
-
Pulse Angle: 30° to reduce relaxation delays.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation. A value of 30-60 seconds is recommended for accurate quantification.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals of interest.
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.6 mL), and ensure complete dissolution.
Quantification: The purity of this compound can be calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
For this compound, the triplet signal corresponding to the two -CH₂Br groups (4 protons) is a good choice for integration.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
For non-volatile impurities or when GC is not suitable, HPLC with a universal detector like ELSD can be employed. This compound does not possess a UV chromophore, making UV detection impractical.
Instrumentation:
-
HPLC system with a pump, autosampler, and an Evaporative Light Scattering Detector (ELSD).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is generally suitable for non-polar compounds.
HPLC-ELSD Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for reversed-phase separation of non-polar analytes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40 °C.
-
ELSD Nebulizer Temperature: Adjusted based on the mobile phase composition to ensure efficient nebulization.
-
ELSD Evaporator Temperature: Set to a temperature that allows for the evaporation of the mobile phase without significant loss of the analyte.
-
Gas Flow Rate (Nitrogen): Optimized for stable baseline and good signal intensity.
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in a suitable solvent that is miscible with the mobile phase (e.g., acetonitrile or tetrahydrofuran).
-
Prepare calibration standards in the same manner.
Quantification:
-
The ELSD response is often non-linear, so a calibration curve with multiple points covering the expected concentration range of the sample is necessary. A logarithmic transformation of both concentration and peak area is often used to linearize the response.
References
A Comparative Analysis of 1,11-Dibromoundecane and Other Long-Chain Dibromides in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,11-Dibromoundecane with other long-chain α,ω-dibromoalkanes, offering a benchmark for their application in organic synthesis, polymer science, and drug development. The information presented is supported by physical and chemical data, along with detailed experimental protocols for key synthetic transformations.
**Introduction
Long-chain α,ω-dibromoalkanes are versatile bifunctional molecules widely used as linkers and building blocks in organic synthesis. Their two terminal bromine atoms provide reactive sites for forming new carbon-carbon and carbon-heteroatom bonds. This compound (C11H22Br2), with its eleven-carbon chain, is a key intermediate in the synthesis of polymers, liquid crystals, and self-assembled monolayers.[1][2] This guide benchmarks its properties and reactivity against other homologous long-chain dibromides, such as 1,8-dibromooctane, 1,9-dibromononane, 1,10-dibromodecane, and 1,12-dibromododecane, to aid in the selection of the appropriate reagent for specific research and development applications.
Data Presentation: Physicochemical Properties
The physical properties of α,ω-dibromoalkanes are primarily influenced by their chain length. As the number of carbon atoms increases, the van der Waals forces between molecules become stronger, leading to higher melting points, boiling points, and densities.[3][4]
| Property | 1,8-Dibromooctane | 1,9-Dibromononane | 1,10-Dibromodecane | This compound | 1,12-Dibromododecane |
| Molecular Formula | C₈H₁₆Br₂ | C₉H₁₈Br₂ | C₁₀H₂₀Br₂ | C₁₁H₂₂Br₂ | C₁₂H₂₄Br₂ |
| Molecular Weight ( g/mol ) | 272.02 | 286.05 | 300.07 | 314.10 | 328.13 |
| Melting Point (°C) | 15 - 17 | 8 - 10 | 26 - 28 | -10.6 | 35 - 38 |
| Boiling Point (°C) | 275 - 276 | 148 (10 mmHg) | 167 (15 mmHg) | 190-192 (18 mmHg) | 179 - 181 (10 mmHg) |
| Density (g/mL at 25°C) | 1.488 | 1.431 | 1.376 | 1.335 | 1.328 |
Data compiled from various chemical suppliers and databases.[1][5]
Reactivity and Experimental Protocols
The reactivity of long-chain dibromides is characterized by the susceptibility of the terminal carbon-bromine bonds to nucleophilic attack and the formation of organometallic reagents.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone reaction for α,ω-dibromoalkanes, enabling the introduction of a wide range of functional groups. These reactions can proceed via an SN2 mechanism, where a nucleophile displaces the bromide ion.[6] Given the two reactive centers, these molecules are ideal for synthesizing symmetrical compounds, forming long-chain polymers, or creating macrocycles through intramolecular cyclization.
This protocol describes the synthesis of a long-chain diamine, a common precursor in polymer and materials science, using this compound as an example.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Lithium aluminum hydride (LiAlH₄) (2.5 eq)
-
Diethyl ether or Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
Procedure:
-
Azide Formation: In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF. Add sodium azide and heat the mixture to 60-80°C. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature, pour it into water, and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,11-diazidoundecane.
-
Reduction: In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF, cooled in an ice bath. Slowly add a solution of the crude 1,11-diazidoundecane in the same solvent.
-
Quenching and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or IR spectroscopy). Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Purification: Filter the resulting solids and wash them thoroughly with diethyl ether. Dry the filtrate over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure to yield the final 1,11-diaminoundecane.
Caption: General experimental workflow for a nucleophilic substitution reaction.
Grignard Reaction
The formation of Grignard reagents from α,ω-dibromoalkanes is a powerful method for carbon-carbon bond formation. However, the bifunctional nature of the substrate presents a challenge: the formation of a di-Grignard reagent can be competitive with intramolecular cyclization (especially for C4-C6 chains) and intermolecular Wurtz-type coupling reactions, which lead to polymers.[7] For long-chain dibromides like this compound, intermolecular reactions are more probable than cyclization.
This protocol is optimized to favor the formation of the di-Grignard reagent from a long-chain dibromide, which can then be used in subsequent reactions.[7]
Materials:
-
Long-chain dibromide (e.g., this compound) (1.0 eq)
-
Magnesium turnings (2.2 - 2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal or 1,2-Dibromoethane (for activation)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel
Procedure:
-
Apparatus Setup: Assemble and flame-dry a three-neck flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane and gently warm with a heat gun until the iodine sublimes or ethylene bubbles are observed. Allow to cool.
-
Reaction Initiation: Add a small amount of anhydrous THF to cover the magnesium. Prepare a dilute solution of the dibromide in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and the formation of a cloudy, grey solution. Gentle warming may be required.[8]
-
Grignard Formation: Once initiated, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux. Using a dilute solution is critical to minimize intermolecular side reactions.[7]
-
Completion: After the addition is complete, continue stirring at room temperature or with gentle heating for 2-4 hours to ensure the consumption of the magnesium. The resulting grey-black solution is the di-Grignard reagent and should be used immediately. The concentration can be determined by titration.
Caption: Influence of chain length on Grignard reaction pathways.
Conclusion
This compound serves as a highly effective and versatile building block in organic synthesis. Its physical properties are consistent with trends observed for long-chain α,ω-dibromoalkanes, where increasing chain length generally leads to higher boiling and melting points.[3][9] While its reactivity in nucleophilic substitution and Grignard reactions is similar to that of its shorter and longer homologs, its specific chain length makes it particularly suitable for applications requiring a flexible, eleven-carbon spacer. When compared to shorter chains, it has a reduced tendency for intramolecular cyclization, and when compared to much longer chains, it offers better solubility in common organic solvents. The choice between this compound and other long-chain dibromides will ultimately depend on the specific structural and physical property requirements of the target molecule or material.
References
- 1. Cas 16696-65-4,this compound | lookchem [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dodecane, 1,12-dibromo- (CAS 3344-70-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 1,11-Dibromoundecane: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 1,11-Dibromoundecane is paramount for environmental protection and laboratory safety. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this hazardous chemical. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. This substance should be handled with care, utilizing appropriate personal protective equipment (PPE) to prevent exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Ventilation: Ensure adequate ventilation to avoid breathing mists, gases, or vapors.[1]
In the event of a spill or leak, evacuate personnel to a safe area, remove all sources of ignition, and prevent the chemical from entering drains.[1]
II. Disposal Procedures for this compound
The primary method for the disposal of this compound is through a licensed chemical destruction facility.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof container as "Hazardous Waste: this compound".
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Container Management:
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated, well-ventilated hazardous waste accumulation area.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Important Considerations:
-
Do not discharge this compound to sewer systems. [1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
III. Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as personal protective equipment (PPE), absorbent pads, or empty containers, must also be treated as hazardous waste.
Contaminated Packaging:
-
Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and disposed of as hazardous waste.[1]
IV. Quantitative Data Summary
For quick reference, the following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 16696-65-4 |
| Molecular Formula | C11H22Br2 |
| Molecular Weight | 314.10 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 190-192 °C/18 mmHg |
| Melting Point | -10.6 °C |
| Density | 1.335 g/mL at 25 °C |
| Flash Point | 113 °C (closed cup) |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound and contaminated materials.
References
Essential Safety and Logistical Information for Handling 1,11-Dibromoundecane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of 1,11-Dibromoundecane (CAS No. 16696-65-4). Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a colorless to pale yellow liquid, appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[1] This compound is a combustible liquid and may pose health risks upon exposure.
Minimum Required PPE:
-
Eye Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
-
Skin and Body Protection: A flame-resistant lab coat must be worn. For procedures with a higher risk of splashes or spills, impervious clothing should be used.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or if irritation is experienced, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Glove Selection Guide:
| Glove Material | Breakthrough Time | Recommendation |
| Nitrile Rubber | Estimated 30-44 min (based on 1-bromopropane data)[2] | Suitable for splash protection and short-duration tasks. Change gloves immediately upon contamination. |
| Butyl Rubber | Not specified, but generally recommended for halogenated solvents. | Recommended for longer duration tasks or when direct contact is likely. |
| Viton® | Not specified, but generally recommended for halogenated solvents. | Recommended for extended contact and for handling larger quantities. |
Note: The breakthrough times provided are estimates and can be affected by factors such as glove thickness, temperature, and concentration of the chemical. It is crucial to consult the glove manufacturer's specific chemical resistance data.
Operational Plan: Safe Handling and Storage
Handling:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Dispensing: When transferring the liquid, use appropriate tools such as a pipette or a graduated cylinder to avoid splashes.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Compatibility: Keep away from strong oxidizing agents and incompatible materials.
Storage:
-
Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated area.
-
Location: Store in a designated corrosives or combustibles area, away from heat and sources of ignition.
-
Segregation: Do not store with incompatible materials.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Liquid Waste: Collect all unused this compound and solutions containing this chemical in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw cap.
-
Solid Waste: All materials contaminated with this compound, such as used gloves, absorbent pads, and pipette tips, must be collected in a separate, clearly labeled hazardous waste bag or container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Combustible," "Irritant").
Disposal Procedure:
-
Licensed Disposal: The primary method for the disposal of this compound is through a licensed chemical waste disposal company. This may involve controlled incineration with flue gas scrubbing.[2]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sanitary sewer system.[2]
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers. Follow all institutional guidelines for waste management.
Accidental Release Measures
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For small spills, contain the liquid using a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite. Do not use combustible materials like paper towels.
-
Cleanup: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.
-
Decontamination: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or local fire department.
Experimental Workflow and Logical Relationships
The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal, emphasizing key safety and decision points.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
